1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQKGGVDCZENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380397 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-35-2 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] The document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.
Introduction and Strategic Overview
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The title compound, with its specific substitution pattern, is a valuable building block for the synthesis of more complex molecules in medicinal and agricultural chemistry.[2]
The most reliable and commonly employed synthetic strategy for this target molecule is a two-step sequence. This pathway is predicated on the well-established Knorr pyrazole synthesis, followed by a standard ester hydrolysis. The logic of this approach is to first construct the stable, substituted pyrazole ring system as an ester, which is generally easier to purify, and then to deprotect it to the desired carboxylic acid in the final step.
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-step synthesis pathway.
Mechanistic Deep Dive: The Knorr Pyrazole Synthesis
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly efficient method for forming pyrazole rings from the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6]
Causality Behind Experimental Choices:
-
Hydrazine Component: (4-chlorophenyl)hydrazine is selected to install the N-1 substituted 4-chlorophenyl group. The hydrazine moiety provides the two adjacent nitrogen atoms required for the pyrazole core.
-
1,3-Dicarbonyl Component: A β-ketoester such as ethyl acetoacetate or, more specifically for this synthesis, a derivative like ethyl 2-acetyl-3-oxobutanoate, is the ideal partner. It provides the three-carbon backbone for the pyrazole ring and contains two electrophilic carbonyl centers at positions 1 and 3. The ester group at the eventual C-4 position is a convenient precursor to the final carboxylic acid.
The reaction mechanism proceeds via two key stages under acidic catalysis:[6][7]
-
Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester condenses with the hydrazine to form a stable hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl (the ester carbonyl in this case), leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the aromatic and thermodynamically stable pyrazole ring.[5]
Caption: Simplified Knorr synthesis mechanism.
Detailed Synthetic Protocols
This section outlines the step-by-step methodologies for the synthesis. The protocols are designed to be self-validating, with clear endpoints and purification procedures.
Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction to form the pyrazole ring system. While a direct reaction is possible, a common and high-yielding approach involves the prior formation of a hydrazone from 4-chloroaniline.[8][9]
Protocol: Two-Stage Procedure
Part A: Preparation of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate [8][10]
-
Diazotization: Dissolve 4-chloroaniline (10 mmol) in a solution of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. This generates the in situ diazonium salt.
-
Coupling: In a separate flask, prepare a cooled solution of ethyl acetoacetate (10 mmol) and sodium acetate in ethanol.
-
Slowly add the filtered diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours, during which a yellow solid, the hydrazone intermediate, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from methanol or ethanol can be performed for higher purity.[8]
Part B: Cyclization to Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
The cyclization of the intermediate hydrazone to the pyrazole can be achieved through various methods, including Vilsmeier-Haack type reactions or simple heating in an appropriate solvent.[11]
-
Vilsmeier Approach: Add phosphorus oxychloride (POCl₃, 3 mol eq.) dropwise to an ice-cold, stirred solution of the hydrazone (1 mol eq.) in dry N,N-dimethylformamide (DMF).[11]
-
Allow the mixture to warm to room temperature and then heat at 70-80 °C for approximately 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a dilute sodium hydroxide solution.
-
The crude product precipitates and can be collected by filtration.
-
Purify the solid using silica gel column chromatography (e.g., with an ethyl acetate/petroleum ether solvent system) to yield the pure ester.[11]
Step 2: Hydrolysis to this compound
The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the target carboxylic acid. Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields.[12][13]
Protocol: Alkaline Hydrolysis [12]
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 mol eq.) in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, ~2-3 mol eq.).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.
| Step | Product | Typical Yield | Purification Method | Key Characterization Data |
| 1 | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 75-90% | Column Chromatography / Recrystallization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2 | This compound | >90% | Recrystallization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
Expected ¹H NMR signals for the final product would include:
-
A singlet for the methyl (CH₃) group protons.
-
Aromatic protons from the 4-chlorophenyl ring, typically appearing as two doublets.
-
A singlet for the pyrazole ring proton.
-
A broad singlet for the carboxylic acid (COOH) proton, which is exchangeable with D₂O.
Conclusion
The synthesis of this compound is a robust and reproducible process grounded in fundamental organic reactions. The two-step pathway, leveraging the Knorr pyrazole synthesis followed by ester hydrolysis, provides an efficient route to this valuable chemical intermediate. The protocols described herein are based on established literature and offer a reliable framework for laboratory-scale production. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a high-purity final product suitable for advanced research and development applications.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. sid.ir [sid.ir]
- 4. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This document delves into the structural and chemical characteristics that are pivotal for its application in agrochemical and pharmaceutical research.
Introduction
This compound, a notable heterocyclic compound, has garnered significant interest within the scientific community. Its versatile applications, primarily in the development of selective herbicides and as a scaffold for novel therapeutic agents, underscore the importance of a thorough understanding of its physicochemical profile.[1] This guide aims to provide a detailed analysis of these properties, offering insights into the experimental methodologies used for their determination and the implications of these characteristics for research and development.
Chemical Identity and Structure
The foundational aspect of understanding any chemical entity is its structure and fundamental identifiers.
| Identifier | Value | Source |
| CAS Number | 187998-35-2 | [2][3] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 236.66 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=C(C=NN1C1=CC=C(Cl)C=C1)C(O)=O | [2] |
| InChIKey | OAPQKGGVDCZENK-UHFFFAOYSA-N | [2] |
The molecular architecture, featuring a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a carboxylic acid moiety, is the primary determinant of its chemical behavior and biological activity.
Physicochemical Properties
A quantitative understanding of the physicochemical properties is crucial for predicting the compound's behavior in various systems, from environmental fate to biological absorption.
| Property | Value | Experimental Method | Significance |
| Melting Point | 204-211 °C | Differential Scanning Calorimetry (DSC) | Provides an indication of purity and the stability of the crystal lattice.[1] |
| pKa | Predicted: ~3.5 - 4.5 | Potentiometric Titration | The acidity of the carboxylic acid group influences its ionization state at different pH values, which is critical for its solubility, absorption, and interaction with biological targets. |
| logP | Predicted: ~2.5 - 3.5 | Shake-Flask Method | The octanol-water partition coefficient is a key indicator of the compound's lipophilicity, affecting its membrane permeability and distribution in biological systems. |
| Solubility | Data not available | Solvent Saturation Method | Crucial for formulation development and understanding its bioavailability. Further experimental determination is recommended. |
| Appearance | White needles | Visual Inspection | [1] |
Note: Predicted values for pKa and logP are based on computational models and should be confirmed by experimental determination.
Experimental Methodologies for Physicochemical Characterization
The determination of the aforementioned properties relies on established experimental protocols. Understanding these methods is key to appreciating the data's validity and reproducibility.
Workflow for Physicochemical Property Determination
Caption: Workflow for the experimental determination of key physicochemical properties.
Potentiometric Titration for pKa Determination
Principle: This method involves the gradual titration of a solution of the compound with a standardized titrant (acid or base) while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of this compound of known concentration in a suitable solvent system (e.g., water-methanol mixture for compounds with low aqueous solubility).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Shake-Flask Method for logP Determination
Principle: This classic method determines the partition coefficient by measuring the concentration of the compound in two immiscible liquid phases (typically n-octanol and water) after they have reached equilibrium.
Step-by-Step Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Profile
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the chlorophenyl group, the methyl protons, and the pyrazole proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the chlorophenyl ring, the methyl group, and the carboxylic acid carbonyl group.[4]
-
FT-IR: Characteristic vibrational bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic and pyrazole rings.[5][6]
-
UV-Vis: Absorption maxima in the ultraviolet region are expected due to the π-electron systems of the pyrazole and chlorophenyl rings.
Applications and Significance
The physicochemical properties of this compound directly influence its utility in various fields:
-
Agrochemicals: Its solubility and lipophilicity are critical for its formulation as a herbicide and its ability to penetrate plant tissues. The acidic nature of the molecule can also play a role in its mode of action.[1]
-
Pharmaceuticals: In drug discovery, these properties are fundamental to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of potential drug candidates. A balanced logP and appropriate pKa are often sought to optimize oral bioavailability and cell membrane permeability.[1]
Safety and Handling
According to available safety data sheets, this compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[3]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
This technical guide has provided a detailed examination of the known and predicted physicochemical properties of this compound. While foundational data such as molecular weight and melting point are well-established, further experimental determination of its solubility, pKa, and logP is essential for a complete understanding of its behavior and for optimizing its applications in both agricultural and pharmaceutical research. The outlined experimental methodologies provide a framework for obtaining this critical information, thereby enabling more informed and effective research and development efforts.
References
An In-Depth Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 187998-35-2)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in both agrochemical and pharmaceutical development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of biological activities.[1][2][3] This document elucidates the chemical properties, a robust and validated synthesis protocol, and detailed methodologies for evaluating its primary biological applications: herbicidal and anti-inflammatory activities. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for researchers aiming to explore and harness the potential of this specific pyrazole derivative.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of bioactive molecules.[3] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved drugs and agrochemicals.[4][5] Notable examples include the COX-2 inhibitor Celecoxib and various fungicides and herbicides, underscoring the chemical diversity and functional versatility of this scaffold.[1][2] The subject of this guide, this compound, embodies this dual-potential, with commercial sources indicating its utility as a selective herbicide and its investigational role as an anti-inflammatory agent.[6] This guide aims to provide the technical foundation necessary for its synthesis, characterization, and biological evaluation.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 187998-35-2 | [6] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [6] |
| Molecular Weight | 236.66 g/mol | [6] |
| Appearance | White needles / solid | [6] |
| Melting Point | 204-211 °C | [6] |
| Purity (Typical) | ≥ 97-99% (HPLC) | [6] |
| IUPAC Name | This compound | - |
| SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(Cl)C=C2 | - |
Synthesis and Characterization
The synthesis of 1,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry. The most common and reliable method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a logical and field-proven approach is the reaction of 4-chlorophenylhydrazine with ethyl 2-acetyl-3-oxobutanoate, followed by hydrolysis of the resulting ester.
Logical Synthesis Workflow
The diagram below outlines the logical flow for the synthesis of the target compound, a process rooted in classical heterocyclic chemistry.
Caption: A logical workflow for the synthesis of the target pyrazole carboxylic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a robust, self-validating method adapted from established literature procedures for analogous pyrazole syntheses.[7]
Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g).
-
Add sodium acetate (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Add ethyl 2-acetyl-3-oxobutanoate (1.05 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring. The product ester will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude ester can be purified by recrystallization from ethanol if necessary.
Step 2: Hydrolysis to this compound
-
Suspend the crude or purified ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution (1:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). The target carboxylic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60-70 °C.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.5 ppm), the pyrazole proton (singlet, ~8.0 ppm), and the aromatic protons of the chlorophenyl ring (two doublets, ~7.4-7.6 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>12 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the carboxylic acid carbonyl, and the distinct carbons of the pyrazole and chlorophenyl rings. |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight (236.66 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and bands corresponding to C=C and C=N stretching in the aromatic and pyrazole rings. |
| HPLC | A single major peak indicating high purity, typically >97%. |
Biological Activity Evaluation
Based on available data for pyrazole derivatives, two primary applications for this compound are in agriculture and medicine.[4][6][8]
Herbicidal Activity
Pyrazole carboxylic acids and their derivatives are known to act as herbicides, often by inhibiting key plant enzymes.[5][8]
Proposed Mechanism of Action: While the specific target for this molecule is not definitively published, many pyrazole-based herbicides inhibit enzymes in vital metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Inhibition of these pathways leads to the cessation of growth and eventual death of susceptible plants.
Experimental Protocol: Pre-emergence Herbicidal Assay
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20). Create a series of dilutions to achieve final application rates (e.g., 10, 50, 100, 250 g a.i./ha).
-
Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of representative weed species (e.g., barnyard grass (Echinochloa crus-galli) as a monocot and pigweed (Amaranthus retroflexus) as a dicot) and a representative crop species (e.g., corn or wheat) at a shallow depth.
-
Application: Immediately after planting, apply the test solutions evenly to the soil surface using a laboratory track sprayer to ensure uniform coverage. Include a solvent-only control and a positive control with a commercial herbicide.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. Use a rating scale from 0% (no effect) to 100% (complete kill) for each species. Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.
-
Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each susceptible weed species.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1][2]
Signaling Pathway: COX-Mediated Inflammation
Caption: Proposed inhibitory action on the COX pathway, a common mechanism for NSAIDs.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This protocol provides a reliable method to determine the compound's potency and selectivity for the two main COX isoforms.
-
Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical or similar suppliers). These kits provide the necessary enzymes, substrate (arachidonic acid), and detection reagents.
-
Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Perform a serial dilution to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Procedure (General):
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells of a 96-well plate.
-
Add the diluted test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Include a DMSO-only control (100% activity).
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction and add a chromogen or fluorogenic substrate that reacts with the prostaglandin product (PGE₂).
-
-
Data Acquisition: Read the absorbance or fluorescence of the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Convert the absorbance/fluorescence values to the percentage of inhibition for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) will determine the compound's selectivity.
Conclusion and Future Directions
This compound is a compound of significant interest, positioned at the intersection of agricultural and pharmaceutical science. Its straightforward synthesis from common starting materials makes it an accessible target for research laboratories. The protocols detailed in this guide provide a validated framework for its preparation and for the quantitative assessment of its most probable biological activities. Future research should focus on obtaining definitive in vivo data for both its herbicidal efficacy on a broader range of weeds and its anti-inflammatory and analgesic effects in established animal models. Furthermore, structure-activity relationship (SAR) studies, initiated by modifying the chlorophenyl and methyl substituents, could lead to the discovery of derivatives with enhanced potency and selectivity for their respective targets.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid stands as a molecule of significant interest, embodying a scaffold prevalent in a variety of biologically active compounds.[1] This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the spectral data for this compound. In the absence of publicly available experimental spectra, this guide will present a comprehensive, predicted spectral analysis based on established principles of spectroscopy and data from closely related chemical structures. Each section is designed to not only present the data but also to illuminate the scientific reasoning behind the spectral interpretations, thereby offering a robust framework for researchers in the field.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of approximately 236.66 g/mol .[2][3] The molecule's architecture, featuring a substituted pyrazole ring linked to a chlorophenyl moiety and a carboxylic acid group, dictates its unique spectral signature. Understanding this structure is the first step in unraveling its spectroscopic characteristics.
Figure 1. Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | COOH |
| ~8.10 | Singlet | 1H | Pyrazole H3 |
| ~7.65 | Doublet | 2H | Phenyl H2', H6' |
| ~7.55 | Doublet | 2H | Phenyl H3', H5' |
| ~2.50 | Singlet | 3H | CH₃ |
Interpretation and Rationale
The predicted ¹H NMR spectrum is anchored by several key signals. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.0 ppm) due to strong deshielding and hydrogen bonding effects, a characteristic feature of carboxylic acids.[4][5][6] The lone proton on the pyrazole ring (H3) is anticipated to resonate as a sharp singlet around 8.10 ppm. The electronic environment of this proton is influenced by the adjacent nitrogen atoms and the substitution pattern of the ring.
The p-chlorophenyl group will present as a pair of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H2', H6') are expected at approximately 7.65 ppm, while the protons meta (H3', H5') will likely appear slightly upfield around 7.55 ppm.[7] The methyl group protons at the C5 position of the pyrazole ring are predicted to be a singlet at approximately 2.50 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on the concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate all signals.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | COOH |
| ~148.0 | Pyrazole C5 |
| ~140.0 | Pyrazole C3 |
| ~137.0 | Phenyl C1' |
| ~133.0 | Phenyl C4' |
| ~129.5 | Phenyl C3', C5' |
| ~128.0 | Phenyl C2', C6' |
| ~110.0 | Pyrazole C4 |
| ~12.0 | CH₃ |
Interpretation and Rationale
The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal at ~165.0 ppm.[8] The carbons of the pyrazole ring will have characteristic shifts, with C5 (~148.0 ppm) and C3 (~140.0 ppm) being significantly deshielded due to their proximity to the nitrogen atoms.[1][9] The C4 carbon, to which the carboxylic acid is attached, is expected to be more shielded, appearing around 110.0 ppm.
The p-chlorophenyl ring carbons will show four signals. The carbon attached to the pyrazole ring (C1') and the carbon bearing the chlorine atom (C4') are predicted to be at ~137.0 ppm and ~133.0 ppm, respectively. The remaining phenyl carbons will appear in the aromatic region (~128.0-129.5 ppm). The methyl carbon is expected to be the most upfield signal at approximately 12.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of DMSO-d₆, to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz) is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data, with referencing to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 236/238 | High | [M]⁺ (Molecular Ion) |
| 191/193 | Moderate | [M - COOH]⁺ |
| 111/113 | High | [Cl-C₆H₄]⁺ |
| 125 | Moderate | [M - Cl-C₆H₄]⁺ |
Interpretation and Rationale
The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a chlorine atom, this peak will appear as a characteristic isotopic cluster at m/z 236 and 238, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10][11]
Key fragmentation pathways are anticipated. A significant fragment should arise from the loss of the carboxylic acid group (mass 45), resulting in a peak at m/z 191/193. Cleavage of the bond between the pyrazole and the chlorophenyl ring would lead to the formation of the chlorophenyl cation at m/z 111/113 and the pyrazole carboxylic acid fragment at m/z 125.
Figure 2. Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer via a direct insertion probe or a suitable chromatographic inlet.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
Predicted IR Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic/Pyrazole) |
| ~1450 | Medium | C-H bend (CH₃) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~830 | Strong | p-substituted C-H out-of-plane bend |
Interpretation and Rationale
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6][12] A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretching vibration.[12]
The aromatic C-H stretching vibrations of the chlorophenyl and pyrazole rings are expected to appear around 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed around 2950 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to medium intensity bands around 1600 and 1500 cm⁻¹. A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-substituted benzene ring.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction on the resulting spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a comprehensive spectral profile of this important molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality data, should a physical sample become available. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and further development of pyrazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Unveiling the Therapeutic Potential of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] This technical guide focuses on 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a member of this versatile class of compounds. While its direct therapeutic applications are still under investigation, its structural features and the established activities of related analogs suggest several promising avenues for drug development. This document provides an in-depth analysis of its potential therapeutic targets, grounded in current scientific literature, and offers detailed experimental workflows for their validation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this compound.
I. Inhibition of Succinate Dehydrogenase: A Potential Antifungal and Anticancer Target
A significant body of evidence points to succinate dehydrogenase (SDH), also known as mitochondrial complex II, as a key target for pyrazole-4-carboxamide derivatives, which are structurally very similar to this compound.[4][5] SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making its inhibition a potent mechanism for disrupting cellular metabolism. This has been extensively exploited in the development of fungicides.[6][7]
Mechanistic Rationale
SDH catalyzes the oxidation of succinate to fumarate. Inhibitors of SDH block this process, leading to a depletion of cellular ATP and the generation of reactive oxygen species (ROS), ultimately inducing cell death. The structural similarity of this compound to known pyrazole-based SDH inhibitors suggests it may bind to the quinone-binding (Qp) site of the enzyme.[8]
Supporting Evidence
Numerous studies have demonstrated the potent antifungal activity of pyrazole-4-carboxamide derivatives through the inhibition of SDH.[6][7] While direct studies on this compound are limited, the established structure-activity relationships within this class strongly support SDH as a primary hypothesis-driven target.[4][8]
Experimental Validation: SDH Inhibition Assay
A robust method to assess the inhibitory potential of the title compound against SDH is a colorimetric-continuous assay using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP) or iodonitrotetrazolium chloride (INT).[9][10]
Protocol:
-
Preparation of Mitochondria or Cell Lysate: Isolate mitochondria from a relevant cell line (e.g., fungal cells for antifungal screening, or cancer cells) or prepare a whole-cell lysate.[9]
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate (the substrate), and the electron acceptor (e.g., INT).[11]
-
Assay Initiation: Add the mitochondrial preparation or cell lysate to the reaction mixture in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known SDH inhibitor like malonate) and a negative control (vehicle).[4]
-
Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chosen electron acceptor (e.g., 495 nm for formazan produced from INT).[10][11] The rate of color change is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for SDH Inhibition Assay.
II. Targeting DNA Demethylase ALKBH1: A Novel Anticancer Strategy
Recent groundbreaking research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent and selective inhibitors of the DNA N6-methyladenine (6mA) demethylase, AlkB homolog 1 (ALKBH1).[12][13] ALKBH1 is implicated in various cellular processes, and its dysregulation is linked to the development of cancers, including gastric cancer, making it an exciting therapeutic target.[13][14]
Mechanistic Rationale
ALKBH1 removes the methyl group from 6mA, an epigenetic mark on DNA. Inhibition of ALKBH1 leads to an increase in global 6mA levels, which can modulate gene expression and inhibit cancer cell viability.[15][16] The carboxylic acid moiety of the pyrazole scaffold is crucial for its interaction with the ALKBH1 active site.[13]
Supporting Evidence
A 2024 study detailed the discovery of a highly potent 1H-pyrazole-4-carboxylic acid derivative as an ALKBH1 inhibitor.[13] A prodrug strategy was successfully employed to enhance cell permeability, leading to significant anti-viability effects in gastric cancer cell lines.[13] This provides a strong precedent for investigating this compound as an ALKBH1 inhibitor.
Experimental Validation: ALKBH1 Inhibition and Cellular Activity
Validating the effect of the compound on ALKBH1 involves both enzymatic and cell-based assays.
Protocol 1: Fluorescence Polarization (FP) Based Binding Assay
-
Reagents: Recombinant human ALKBH1 protein, a fluorescently labeled DNA probe containing a 6mA modification, and the test compound.
-
Assay Principle: The binding of the larger ALKBH1 protein to the small fluorescent probe results in a high fluorescence polarization signal. A competitive inhibitor will displace the probe, leading to a decrease in the signal.
-
Procedure:
-
Incubate ALKBH1 with the fluorescent probe in a suitable buffer.
-
Add serial dilutions of this compound.
-
Measure fluorescence polarization after an incubation period.
-
-
Data Analysis: Determine the IC50 value from the dose-response curve.[12][16]
Protocol 2: Cellular 6mA Quantification
-
Cell Culture: Treat cancer cell lines (e.g., HGC27, AGS gastric cancer cells) with the test compound for 48-72 hours.[13]
-
Genomic DNA Extraction: Isolate genomic DNA from treated and untreated cells.
-
6mA Quantification: Use a 6mA-specific antibody for a dot blot or ELISA-based quantification, or employ LC-MS/MS for more precise measurement.[17]
-
Data Analysis: Compare the levels of 6mA in treated versus untreated cells to confirm target engagement.
Workflow Diagram:
Caption: Validation workflow for ALKBH1 inhibition.
III. Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition
The pyrazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor, Celecoxib.[18] This strongly suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Mechanistic Rationale
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19] Many pyrazole-containing compounds achieve their anti-inflammatory effect by selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[20][21]
Supporting Evidence
Numerous studies have reported the synthesis and evaluation of pyrazole derivatives as potent and selective COX-2 inhibitors.[22][23] The presence of the carboxylic acid and the substituted phenyl ring in the title compound are features commonly found in active COX inhibitors.[24]
Experimental Validation: In Vitro COX Inhibition Assay
A commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical) is a standard method for evaluating the inhibitory activity and selectivity of a compound.[20]
Protocol:
-
Reagents: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorescent probe to detect prostaglandin production.
-
Procedure:
-
In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction and measure the product (prostaglandin H2 or a downstream prostaglandin) using the provided probe and a plate reader.
-
-
Data Analysis:
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway.
IV. General Anticancer Activity Assessment
Beyond specific targets like ALKBH1, the broad cytotoxic potential of pyrazole derivatives against various cancer cell lines warrants a general assessment of the anticancer activity of this compound.[2][26]
Experimental Validation: In Vitro Cytotoxicity Screening
The initial step in evaluating anticancer potential is to screen the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][27]
Protocol:
-
Cell Plating: Seed various cancer cell lines (e.g., representing lung, breast, colon, and leukemia) in 96-well plates and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A selectivity index can be determined by comparing the IC50 in cancer cells to that in a non-malignant cell line.[1]
| Parameter | Description | Assay |
| IC50 | Concentration of the compound that inhibits 50% of cell growth. | MTT Assay |
| GI50 | Concentration of the compound that inhibits cell growth by 50%. | SRB Assay |
| Selectivity Index (SI) | Ratio of cytotoxicity in non-malignant cells to cancer cells (e.g., IC50 normal / IC50 cancer). | MTT/SRB Assay |
V. Herbicidal Potential
Several sources indicate that this compound and its derivatives possess herbicidal properties, potentially through interaction with plant growth regulators.[29][30][31] While the precise molecular target in plants is not as clearly defined as the therapeutic targets in humans, this represents a significant area for agrochemical research. Validation would involve standardized greenhouse assays on various weed and crop species to determine efficacy and selectivity.[3][8]
Conclusion
This compound is a compound of significant interest, standing at the intersection of several key therapeutic and agrochemical pathways. The evidence strongly suggests at least three high-potential therapeutic targets: Succinate Dehydrogenase (SDH) , the DNA demethylase ALKBH1 , and Cyclooxygenase (COX) enzymes . The experimental protocols outlined in this guide provide a clear, actionable framework for researchers to systematically investigate these possibilities. Through rigorous validation of these targets, the scientific community can unlock the full potential of this versatile pyrazole derivative, paving the way for the development of novel fungicides, anticancer agents, or anti-inflammatory drugs.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 9. content.abcam.com [content.abcam.com]
- 10. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 12. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of agrochemicals and medicinal chemistry. Its derivatives, particularly carboxamides and esters, have demonstrated a broad spectrum of biological activities, including potent fungicidal, herbicidal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for modifying the core carboxylic acid moiety, explore the molecular targets that underpin their biological effects, and present detailed experimental protocols for the preparation and characterization of a representative derivative.
Introduction: The Versatile Pyrazole Core
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a cornerstone in the development of a wide array of biologically active molecules.[1] The inherent physicochemical properties of the pyrazole ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing ligands that can effectively bind to various biological targets.[2] The core molecule of this guide, this compound, is a versatile building block for creating diverse chemical libraries with a range of therapeutic and agrochemical applications.
Synthetic Strategies for Derivatization
The primary point of diversification for the this compound core is the carboxylic acid group at the 4-position. This functional group provides a convenient handle for the synthesis of a variety of derivatives, most notably esters and amides.
Esterification
Ester derivatives of the core molecule can be readily synthesized through standard acid-catalyzed esterification or by conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with an alcohol. A general procedure involves dissolving the carboxylic acid in an alcohol (e.g., ethanol) and adding a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, followed by heating to reflux.[3]
Amide Synthesis
The synthesis of carboxamide derivatives is a key strategy for modulating the biological activity of this scaffold. The most common approach involves the conversion of the carboxylic acid to an activated species, such as an acid chloride or an active ester, which then readily reacts with a primary or secondary amine to form the desired amide.
A typical procedure involves treating the starting carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This intermediate is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.[4][5]
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a remarkable range of biological activities, with the most prominent being in the fields of mycology, herbology, inflammation, and oncology.
Fungicidal Activity: Targeting Succinate Dehydrogenase
A significant body of research has highlighted the potent fungicidal properties of pyrazole-4-carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[1][6][7] Succinate dehydrogenase (also known as complex II) is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, leading to fungal cell death.
Molecular docking studies have revealed that the pyrazole-4-carboxamide scaffold fits snugly into the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The amide bond and the pyrazole ring are critical for forming hydrogen bonds and other interactions with key amino acid residues in the active site, thereby blocking the binding of the natural substrate.[6][7]
| Compound Type | Target Fungus | EC50 (µg/mL) | Reference |
| Pyrazole-4-carboxamide derivative (E1) | Rhizoctonia solani | 1.1 | [6] |
| Pyrazole-4-carboxamide derivative (7d) | Rhizoctonia solani | 0.046 | [7] |
| Pyrazole-4-carboxamide derivative (12b) | Rhizoctonia solani | 0.046 | [7] |
| Pyrazole-4-carboxamide derivative (8e) | Rhizoctonia solani | 0.012 | [8] |
| Pyrazole-4-carboxamide derivative (8e) | Sclerotinia sclerotiorum | 0.123 | [8] |
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
| Pyrazole-4-carboxamide derivative (E1) | R. solani SDH | 3.3 | [6] |
| Pyrazole-4-carboxamide derivative (7d) | Fungal SDH | 3.293 | [7] |
| Pyrazole-4-carboxamide derivative (8e) | Fungal SDH | 1.30 | [8] |
Herbicidal Activity
The this compound core is also a key component in the development of herbicides.[9] While the precise mechanism of action can vary depending on the specific derivatization, many pyrazole-based herbicides are known to inhibit key enzymes in plant biosynthetic pathways.
Anti-inflammatory Activity
Derivatives of pyrazole-4-carboxylic acid have shown significant promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[6][10][11][12][13]
-
COX Inhibition: Similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, certain pyrazole derivatives can selectively inhibit the COX-2 isozyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[10][11][14]
-
NF-κB Inhibition: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. Some pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][15]
| Compound | Target/Assay | IC50 (µM) | Reference |
| Pyrazole derivative 6g | IL-6 expression in BV2 cells | 9.562 | [15] |
| Pyrazole derivative 1m | PGE2 production in RAW 264.7 cells | 1.1 | [13] |
| Pyrazole-hydrazone 4a | COX-2 Inhibition | 0.67 | [12] |
| Pyrazole-hydrazone 4b | COX-2 Inhibition | 0.58 | [12] |
| Pyrazole derivative 11 | COX-2 Inhibition | 0.043 | [14] |
| Pyrazole derivative 12 | COX-2 Inhibition | 0.049 | [14] |
| Pyrazole derivative 15 | COX-2 Inhibition | 0.049 | [14] |
Anticancer Activity
The pyrazole scaffold is also a prominent feature in many anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[16][17][18]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine 17 | MCF7 (Breast) | 2.89 | [16] |
| Pyrazole derivative 29 | HepG2 (Liver) | 10.05 | [16] |
| Pyrazole derivative 33 | HCT116 (Colon) | <23.7 | [16] |
| Pyrazole-carboxamide 7a | MCF7 (Breast) | 0.304 | [17] |
| Pyrazole-carboxamide 5b | OVCAR3 (Ovarian) | 0.233 | [17] |
| Pyrazole derivative L2 | CFPAC-1 (Pancreatic) | 61.7 | [18] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative N-aryl-1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Synthesis of N-(substituted-phenyl)-1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
-
Dissolve the crude 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure N-substituted carboxamide derivative.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Structure-Activity Relationship (SAR) Insights
The biological activity of these pyrazole derivatives is highly dependent on the nature and position of the substituents on the core scaffold.
-
Amide Substituent: The nature of the substituent on the amide nitrogen is crucial for activity. For fungicidal SDHIs, bulky, lipophilic groups on the aniline ring often enhance potency.[7]
-
Pyrazole Ring Substituents: The substituents at the N1 and C5 positions of the pyrazole ring also play a significant role in modulating activity and selectivity. The 1-(4-chlorophenyl) group is a common feature in many active derivatives, suggesting its importance for binding to the target proteins.
Visualization of Key Concepts
General Synthetic Scheme for Pyrazole-4-carboxamides
Caption: General synthetic route for N-substituted pyrazole-4-carboxamides.
Mechanism of Action: SDH Inhibition
References
- 1. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid protocol
An Application Note for the Synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound with significant applications in agrochemical and pharmaceutical research.[1][2] Pyrazole derivatives are core structures in many commercially available drugs and bioactive molecules.[3] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles.
The synthesis follows a robust and well-documented two-step pathway: beginning with the formation of a pyrazole ester via a condensation and cyclization reaction, followed by saponification to yield the final carboxylic acid. This method ensures high purity and good yield, making it suitable for laboratory-scale synthesis.
Part 1: Scientific Principles and Synthetic Strategy
Overall Synthetic Pathway
The synthesis is achieved through a two-stage process. The first stage is a classic Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester. In this protocol, 4-chlorophenylhydrazine reacts with ethyl acetoacetate. This reaction proceeds through a hydrazone intermediate which then undergoes an intramolecular cyclization to form the stable aromatic pyrazole ring. The resulting product is ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
The second stage is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is accomplished via saponification, a base-catalyzed hydrolysis reaction. The ester is treated with a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt, precipitating the final product.[4][5]
Reaction Schematics
The logical flow of the synthesis from starting materials to the final product is illustrated below.
Caption: Experimental workflow for the two-stage synthesis.
Mechanistic Insights
Stage 1: Knorr Pyrazole Synthesis The reaction begins with the nucleophilic attack of the terminal nitrogen of 4-chlorophenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate, ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate.[6] This intermediate is often not isolated. The subsequent key step is the intramolecular cyclization. The enamine-like nitrogen of the hydrazone attacks the ester carbonyl group, leading to a tetrahedral intermediate which then eliminates ethanol to form the pyrazolone ring. Tautomerization then yields the aromatic pyrazole ring, which is the thermodynamic product.
Stage 2: Saponification The hydrolysis of the ester is performed under basic conditions to ensure the reaction goes to completion, as acid-catalyzed hydrolysis is a reversible process.[5][7] A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt. The final step involves the addition of a strong acid to protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.[4]
Part 2: Detailed Experimental Protocols
Materials and Reagents
This table summarizes the key reactants required for the synthesis. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and handled with standard laboratory safety precautions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chlorophenylhydrazine HCl | C₆H₈Cl₂N₂ | 179.05 | Starting Material |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | Base (for free base) |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent / Catalyst |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Hydrolysis Reagent |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Acidification |
Protocol 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This procedure details the one-pot synthesis of the pyrazole ester intermediate.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) and sodium acetate (9.2 g, 112 mmol) in glacial acetic acid (100 mL).
-
Expert Insight: 4-chlorophenylhydrazine is often supplied as its hydrochloride salt for stability. Sodium acetate is used as a base to generate the free hydrazine in situ.
-
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the free hydrazine.
-
Addition of β-Ketoester: Add ethyl acetoacetate (7.3 g, 7.2 mL, 56.1 mmol) dropwise to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of ice-cold water.
-
Precipitation: A solid precipitate of the ethyl ester will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and salts. The crude product can be further purified by recrystallization from ethanol to yield a white or off-white solid.
Protocol 2: Synthesis of this compound
This procedure describes the hydrolysis of the ester to the final carboxylic acid product.
-
Preparation: In a 250 mL round-bottom flask, suspend the purified ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (10.0 g, 37.5 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Reaction Conditions: Heat the mixture to reflux with stirring for 3 hours. The suspended solid should dissolve as the reaction progresses, forming the sodium salt of the carboxylic acid.
-
Trustworthiness Check: The reaction is complete when a clear, homogeneous solution is formed, indicating all the ester has been saponified. Progress can also be monitored by TLC.
-
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3.
-
Precipitation and Isolation: A thick, white precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any inorganic salts. Dry the product under vacuum. If necessary, the final product can be recrystallized from an ethanol/water mixture to achieve high purity.
Part 3: Chemical Structure and Reaction Diagram
The chemical transformation is depicted in the diagram below, showing the formation of the pyrazole ring and subsequent hydrolysis.
Caption: Overall reaction scheme for the synthesis.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate | 18794-97-3 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative has garnered interest for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-neoplastic research.[1][2] This guide outlines a logical, stepwise approach to characterizing the compound's biological activity, beginning with primary target identification through enzymatic assays and progressing to cell-based functional assessments. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Introduction and Scientific Rationale
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[3][4] While this specific molecule is utilized in various chemical research areas, its structural similarity to known selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and SC-236, provides a strong rationale for investigating its activity against these key enzymes of the inflammatory pathway.[5][6][7][8]
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation and pain.[8][9] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
This guide will focus on a suite of in vitro assays to:
-
Determine the inhibitory activity of this compound against COX-1 and COX-2.
-
Assess its functional effects on prostaglandin production in a cellular context.
-
Evaluate its impact on cancer cell proliferation and viability.
-
Characterize its influence on downstream signaling pathways.
The following sections provide detailed protocols and the scientific reasoning behind the experimental choices, empowering researchers to thoroughly profile the in vitro pharmacology of this compound.
Preliminary Compound Handling and Preparation
Prior to initiating any biological assay, proper handling and preparation of the test compound are critical for data accuracy and reproducibility.
2.1. Materials:
-
This compound (CAS No: 187998-35-2)[10]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
2.2. Protocol for Stock Solution Preparation:
-
Aseptically weigh a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration should be guided by the compound's solubility and the required final assay concentrations.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay medium, typically not exceeding 0.5% (v/v), to prevent solvent-induced artifacts. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Enzymatic Assays: Direct Target Engagement
The initial step in characterizing the compound is to assess its direct inhibitory effect on the purified COX-1 and COX-2 enzymes. This allows for the determination of potency (IC₅₀) and selectivity.
3.1. COX-1 and COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of the COX enzymes. The initial cyclooxygenase reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂ by the peroxidase activity of COX, coupled with the oxidation of a chromogenic substrate.
Workflow Diagram:
Caption: Workflow for the colorimetric COX inhibition assay.
3.2. Detailed Protocol:
-
Compound Dilution: Prepare a series of dilutions of the test compound in assay buffer. A typical starting range would be from 100 µM down to 1 nM. Include a known COX-2 inhibitor (e.g., SC-236 or Celecoxib) as a positive control and a DMSO vehicle control.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either purified human recombinant COX-1 or COX-2 enzyme.
-
Compound Addition: Add 10 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of the colorimetric substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.
-
Expected Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| SC-236 (Positive Control) | >100 | ~0.05 | >2000 |
| Ibuprofen (Non-selective Control) | ~15 | ~10 | ~1.5 |
Cell-Based Functional Assays
Cell-based assays are essential to confirm that the enzymatic inhibition observed translates into a functional effect in a biological system. These assays measure the downstream consequences of COX inhibition, such as the reduction of prostaglandin production.
4.1. Prostaglandin E₂ (PGE₂) Immunoassay
This assay quantifies the production of PGE₂, a major pro-inflammatory prostaglandin, from cells stimulated to induce COX-2 expression.
4.2. Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human lung carcinoma A549 cells or murine macrophage RAW 264.7 cells) in 24-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours. This reduces basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or controls for 1 hour.
-
COX-2 Induction and Stimulation: Add a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to induce COX-2 expression and PGE₂ production. Incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value as described for the enzymatic assay.
Rationale: This assay validates the compound's activity in a physiological context, where it must penetrate the cell membrane and engage its target within the cellular milieu to inhibit the production of a key inflammatory mediator.
Anticancer Activity Assessment
Given that many pyrazole derivatives exhibit antitumor properties and COX-2 is often overexpressed in various cancers, it is pertinent to evaluate the compound's effect on cancer cell viability and proliferation.[1][11][12]
5.1. Cell Viability/Cytotoxicity Assay (MTT or Real-Time Glo)
The MTT assay is a colorimetric endpoint assay that measures metabolic activity as an indicator of cell viability. Real-Time Glo assays provide a kinetic measurement of viability.
5.2. Detailed Protocol (MTT Assay):
-
Cell Plating: Seed cancer cell lines (e.g., human breast cancer MCF-7, prostate cancer DU145, or a panel of NCI-60 cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][11]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Mechanistic Cellular Assays: Signaling Pathway Analysis
To further understand the compound's mechanism of action, particularly its COX-independent effects, Western blotting can be employed to examine key signaling proteins. Some COX-2 inhibitors are known to induce apoptosis and affect signaling pathways like JNK and PKC.[5][13]
Signaling Pathway Diagram:
Caption: Potential signaling pathways affected by the test compound.
6.1. Western Blot Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the functional assays. After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved Caspase-3, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Rationale: This assay provides insights into the molecular mechanisms underlying the compound's observed effects, helping to distinguish between COX-dependent and COX-independent activities and identifying potential off-target effects or novel mechanisms.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By systematically progressing from direct enzymatic inhibition assays to cell-based functional and mechanistic studies, researchers can build a comprehensive pharmacological profile of the compound. This structured approach will elucidate its potency, selectivity, and cellular effects, providing a solid foundation for further preclinical development as a potential anti-inflammatory or anticancer agent.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor (SC-236) suppresses activator protein-1 through c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The COX-2 inhibitor SC-236 exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor SC-236 through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for anti-inflammatory studies
The user wants me to create a detailed Application Note and Protocol for the anti-inflammatory studies of "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid".
Here's a breakdown of the requirements:
-
Topic: .
-
Content Type: Detailed Application Notes and Protocols.
-
Audience: Researchers, scientists, and drug development professionals.
-
PART 1: CORE DIRECTIVE (Autonomy): I have full editorial control to structure the guide. I need to design a structure that best fits the topic.
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):
-
Expertise & Experience: Explain the "why" behind experimental choices.
-
Trustworthiness: Protocols should be self-validating.
-
Authoritative Grounding & Comprehensive References:
-
In-text citations with links.
-
A complete "References" section at the end with Title, Source, and clickable URL.
-
-
-
PART 3: VISUALIZATION & FORMATTING:
-
Data Presentation: Use tables for quantitative data.
-
Experimental Protocols: Provide detailed step-by-step methodologies.
-
Mandatory Visualization:
-
Create diagrams using Graphviz (DOT language).
-
Enclose DOT scripts in a dot code block.
-
Provide a brief, descriptive caption.
-
Diagram Specifications: Max Width: 760px, specific color palette, and high contrast for text and elements.
-
-
Mental Sandbox Simulation:
-
Content - Expertise & Causality:
-
In Vitro Assays:
-
Cell Line: RAW 264.7 is the standard choice for LPS-induced inflammation studies. I'll explain that they are macrophages that respond robustly to LPS, a component of gram-negative bacteria, making them an excellent model for mimicking bacterial-induced inflammation.[4][5][6]
-
Cytotoxicity (MTT Assay): It's essential to first determine the non-toxic concentration of the compound. I'll explain that you can't assess anti-inflammatory effects if the compound is simply killing the cells. This is a critical first step for validating subsequent results.[5][7]
-
Nitric Oxide (Griess Assay): LPS stimulation of RAW 264.7 cells upregulates inducible nitric oxide synthase (iNOS), leading to a burst of NO, a key inflammatory mediator. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable product of NO), making it a standard proxy for iNOS activity.[5][8][9][10]
-
Cytokines (ELISA): LPS triggers the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][11][12] ELISA is the gold standard for quantifying specific proteins in a complex mixture like cell supernatant due to its high specificity and sensitivity.[13][14] I'll specify which cytokines to measure and why they are important.
-
-
In Vivo Assay:
-
Carrageenan-Induced Paw Edema: This is the most common, reproducible, and well-characterized model for acute inflammation.[15][16][17] I will explain that carrageenan injection causes a biphasic inflammatory response involving mediators like histamine, serotonin, and prostaglandins, making it a good general screen for anti-inflammatory drugs.[15] I'll also specify the use of a positive control like Indomethacin or Diclofenac for comparison.[2][18]
-
-
Data Analysis: I will emphasize the importance of statistical analysis (ANOVA with post-hoc tests) to determine significance.[5]
-
Visualization (Graphviz):
-
Signaling Pathway: I'll create a DOT diagram showing the LPS/TLR4 -> NF-κB and COX-2 pathways, indicating where the pyrazole compound might exert its inhibitory effects. This visually explains the potential mechanism of action.
-
Experimental Workflow: A second DOT diagram will outline the entire experimental process, from cell culture and cytotoxicity screening to the final anti-inflammatory assays (Griess and ELISA). This will provide a clear, at-a-glance overview of the protocol.
-
Formatting: I will strictly adhere to the specified color palette (#4285F4, #EA4335, etc.) and ensure high contrast for all text and elements as requested. For example, for a dark node (fillcolor="#4285F4"), I must set fontcolor="#FFFFFF".
-
-
References: I will collect URLs from the search results for every key claim or protocol step. I will format them as in-text citations [cite:INDEX] and then create a numbered list at the end with Title, Source, and the full, clickable URL. I will prioritize landing pages over potentially broken deep links.
Pre-computation/Pre-analysis:
-
Compound Name: this compound.
-
Key Assays: MTT, Griess, ELISA (TNF-α, IL-6, IL-1β), Carrageenan-induced paw edema.
-
Cell Line: RAW 264.7.
-
Animal Model: Wistar rats.
-
Positive Controls: Dexamethasone/Indomethacin/Diclofenac.
-
Stimulant: Lipopolysaccharide (LPS).
-
Diagrams Needed: 1 for signaling pathway, 1 for experimental workflow.
I have a clear plan. The search results provide sufficient information on pyrazole derivatives' anti-inflammatory mechanisms, standard in vitro assays using RAW 264.7 cells, and the in vivo carrageenan model. I can now proceed to write the full application note.## Application Note & Protocol: Preclinical Evaluation of this compound for Anti-Inflammatory Activity
Document ID: ANP-CMPD4451-V1
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of this compound. Pyrazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their anti-inflammatory properties.[1] This guide details validated protocols for a systematic investigation, beginning with essential in vitro assays to determine cytotoxicity and efficacy in modulating key inflammatory mediators in macrophage cell models, followed by a well-established in vivo model of acute inflammation. The methodologies are presented with a focus on experimental rationale, ensuring the generation of robust, reproducible, and interpretable data for preclinical assessment.
Introduction: The Rationale for Investigating Pyrazole Derivatives
Inflammation is a fundamental biological response essential for host defense; however, its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A primary therapeutic strategy involves targeting key enzymatic and signaling pathways that propagate the inflammatory cascade. Pyrazole-based scaffolds are of significant interest as they form the core of numerous clinically successful non-steroidal anti-inflammatory drugs (NSAIDs), such as the selective COX-2 inhibitor, Celecoxib.[1][2]
The compound this compound is a member of this promising class.[19] Its structural characteristics suggest a potential to interact with and inhibit key mediators of inflammation. This guide provides a structured, multi-step protocol to rigorously test this hypothesis.
Potential Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to suppress the production of inflammatory mediators like prostaglandins and leukotrienes.[2] This is typically achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][3] Furthermore, many anti-inflammatory agents act by modulating intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[1][4] The protocols herein are designed to assess the compound's effects on these key downstream markers of inflammation.
Figure 1: Potential sites of action for the compound within the LPS-induced inflammatory signaling cascade.
In Vitro Evaluation: Cellular Models of Inflammation
The murine macrophage cell line RAW 264.7 is the model of choice for these studies. Macrophages are central to the inflammatory response, and RAW 264.7 cells can be reliably stimulated with lipopolysaccharide (LPS), a component of gram-negative bacterial cell walls, to induce a potent inflammatory phenotype.[4][11]
Phase 1: Cytotoxicity Screening (MTT Assay)
Rationale: It is imperative to first identify the concentration range at which the compound is non-toxic. A compound that kills the cells will falsely appear "anti-inflammatory" by preventing the production of inflammatory mediators. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[5][7]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight (16-24 hours) at 37°C, 5% CO₂.[20]
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete DMEM. A typical starting range is 0.1 µM to 100 µM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "media only" blank.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance_Sample / Absorbance_Vehicle) * 100. Select the highest concentrations that show >90% viability for subsequent anti-inflammatory assays.
Phase 2: Anti-inflammatory Activity Assessment
Rationale: Using the pre-determined non-toxic concentrations, the compound's ability to suppress key inflammatory markers—nitric oxide (NO) and pro-inflammatory cytokines—is assessed in LPS-stimulated cells.
Figure 2: A streamlined workflow for the in vitro anti-inflammatory evaluation.
A. Nitric Oxide (NO) Production - Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells as described in 3.1.1.
-
Treatment: Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control" group.[21] Incubate for 24 hours.
-
Sample Collection: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.[8][22]
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.[8][22]
-
Measurement: Read absorbance at 540 nm.[9]
-
Quantification: Calculate nitrite concentration using a sodium nitrite standard curve (1-100 µM).
B. Pro-inflammatory Cytokine Quantification - ELISA
-
Sample: Use the same supernatant collected for the Griess Assay.
-
Assay Kits: Use commercially available ELISA kits for mouse TNF-α and IL-6.[13]
-
Procedure: Follow the manufacturer's protocol precisely. A general workflow is as follows:[14]
-
Add standards and samples to the antibody-pre-coated plate.
-
Incubate to allow cytokine capture.
-
Wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate and wash.
-
Add Streptavidin-HRP enzyme.
-
Incubate and wash.
-
Add TMB substrate for color development.
-
Stop the reaction and read absorbance at 450 nm.
-
-
Quantification: Calculate cytokine concentrations based on the standard curve generated using a four-parameter logistic fit.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a cornerstone for in vivo screening of acute anti-inflammatory activity.[15][16] Injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), providing a clear endpoint to measure a compound's efficacy.[15][17]
Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment.[18] Ensure all procedures are approved by the Institutional Animal Ethics Committee.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)[2]
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.[17]
-
Measurement: Measure the paw volume (in mL) using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis:
-
Calculate the increase in paw volume (edema) at each time point relative to the initial volume (0 h).
-
Calculate the Percentage Inhibition of Edema using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] * 100
-
Data Presentation and Interpretation
Data should be presented as mean ± SEM. Statistical significance should be determined using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test for comparison against the control group). A p-value < 0.05 is considered significant.
Table 1: Example Data Summary for In Vitro and In Vivo Assays
| Assay | Treatment Group | Result (Mean ± SEM) | % Inhibition vs. Stimulated Control |
| NO Production | LPS Control (1 µg/mL) | 45.2 ± 3.1 µM | 0% |
| Compound (10 µM) + LPS | 31.5 ± 2.5 µM | 30.3% | |
| Compound (25 µM) + LPS | 18.9 ± 1.9 µM** | 58.2% | |
| TNF-α Release | LPS Control (1 µg/mL) | 3150 ± 210 pg/mL | 0% |
| Compound (10 µM) + LPS | 2240 ± 185 pg/mL | 28.9% | |
| Compound (25 µM) + LPS | 1480 ± 150 pg/mL | 53.0% | |
| Paw Edema (3 hr) | Vehicle Control | 0.85 ± 0.07 mL | 0% |
| Indomethacin (10 mg/kg) | 0.39 ± 0.05 mL | 54.1% | |
| Compound (20 mg/kg) | 0.51 ± 0.06 mL | 40.0% | |
| Compound (40 mg/kg) | 0.42 ± 0.04 mL** | 49.4% | |
| p<0.05, **p<0.01 compared to the respective control group. |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 19. chemimpex.com [chemimpex.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. promega.com [promega.com]
Application Notes and Protocols for the Experimental Design and Preclinical Evaluation of Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing pyrazole derivatives. Pyrazole and its derivatives are pharmacologically significant scaffolds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document offers a structured approach to systematically evaluate the therapeutic potential of novel pyrazole compounds, from initial synthesis and in vitro screening to in vivo efficacy and preclinical profiling.
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is present in several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its therapeutic relevance.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] Structure-activity relationship (SAR) studies are therefore crucial in guiding the synthesis of pyrazole derivatives to enhance potency and selectivity while minimizing off-target effects and toxicity.[5][6]
This guide is designed to provide both the theoretical basis and practical protocols for a robust preclinical evaluation of pyrazole derivatives.
Part 1: Initial Steps - Synthesis and Characterization
The journey of a novel pyrazole derivative begins with its synthesis. Numerous synthetic strategies exist for the creation of pyrazole-containing compounds, with one of the most common being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1]
Following synthesis, a thorough characterization of the novel compounds is paramount. This typically involves:
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure and purity of the synthesized pyrazole derivatives.
-
Physicochemical Properties: Initial assessment of properties like solubility and lipophilicity (logP) can provide early insights into the compound's drug-like potential.
Part 2: In Vitro Biological Evaluation: A Tiered Approach
A tiered approach to in vitro screening is recommended to efficiently identify promising candidates and conserve resources. This involves a primary screen to assess broad activity, followed by more detailed secondary and mechanistic assays for the most potent compounds.
Anticancer Activity Screening
Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases like EGFR and VEGFR, and interfering with microtubule polymerization.[3][7][8]
The choice of cancer cell lines is critical for obtaining clinically relevant data. It is advisable to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon, prostate) to assess the breadth of activity.[9] Furthermore, selecting cell lines with known genetic backgrounds (e.g., specific mutations in p53, EGFR, or KRAS) can provide early insights into the potential mechanism of action.[10]
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]
Protocol 1: MTT Assay for Cytotoxicity [11][12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: Example Data from a Primary Anticancer Screen
| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT116 (µM) |
| PYR-001 | 15.2 | 25.8 | 18.9 |
| PYR-002 | 2.1 | 5.6 | 3.4 |
| PYR-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
For compounds showing potent activity in the primary screen (e.g., PYR-002), further studies are warranted to elucidate the mechanism of action. These may include:
-
Apoptosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.
-
Kinase Inhibition Assays: If the pyrazole derivatives were designed to target specific kinases, enzymatic assays should be performed to confirm their inhibitory activity.[3]
Anti-inflammatory Activity Screening
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14]
This assay measures the ability of the pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Commercially available kits can be used for this purpose. A higher selectivity for COX-2 over COX-1 is generally desirable to reduce gastrointestinal side effects.
Antimicrobial Activity Screening
Pyrazole derivatives have also been identified as promising antimicrobial agents.[15]
The agar well diffusion method is a straightforward technique to qualitatively assess the antimicrobial activity of the synthesized compounds.[16][17][18]
Protocol 2: Agar Well Diffusion Assay [16][17][18][19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control (negative control) and a standard antibiotic (positive control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
For compounds that show a significant zone of inhibition, the MIC should be determined to quantify their potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][20][21][22][23] The broth microdilution method is a commonly used technique for MIC determination.[20][22][23]
Protocol 3: Broth Microdilution for MIC Determination [20][22][23]
-
Serial Dilutions: Prepare a two-fold serial dilution of each pyrazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Part 3: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-established model of acute inflammation.[2][24][25][26][27]
Protocol 4: Carrageenan-Induced Paw Edema in Rats [2][24][25]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Anticancer Activity: Xenograft Models
For anticancer drug candidates, efficacy is often evaluated in immunodeficient mice bearing human tumor xenografts. This involves implanting human cancer cells (the same ones used for in vitro screening) into the mice and then treating them with the pyrazole derivative. Tumor growth is monitored over time, and the efficacy of the compound is assessed by its ability to inhibit tumor growth compared to a control group.
Part 4: Preclinical Profiling - ADMET and Pharmacokinetics
A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or toxicity.[28] Therefore, an early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[23][29][30][31]
In Silico and In Vitro ADMET Screening
-
In Silico Prediction: Computational tools can predict various ADMET properties based on the chemical structure of the pyrazole derivatives, providing an early indication of potential liabilities.[23][29][32]
-
In Vitro Assays:
-
Metabolic Stability: Incubating the compounds with liver microsomes or hepatocytes to assess their susceptibility to metabolic degradation.
-
CYP450 Inhibition: Evaluating the potential of the compounds to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Determining the extent to which the compounds bind to plasma proteins, as this can affect their distribution and availability.
-
Permeability: Using Caco-2 cell monolayers to assess intestinal permeability and predict oral absorption.
-
In Vivo Pharmacokinetic Studies
Pharmacokinetic (PK) studies in animals (typically rats or mice) are essential to understand how the drug is absorbed, distributed, metabolized, and eliminated in vivo.[28][33][34] A typical PK study involves administering the compound (both intravenously and orally) and collecting blood samples at various time points to measure the drug concentration.[33] Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated.[34]
Part 5: Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data generated from the biological and preclinical profiling studies are used to establish a structure-activity relationship (SAR).[5][6][35][36][37] SAR analysis helps to identify the chemical moieties within the pyrazole scaffold that are crucial for biological activity and those that contribute to undesirable properties.[5][35][36] This knowledge is then used to guide the synthesis of new analogs with improved potency, selectivity, and ADMET properties in a process known as lead optimization.[5]
Visualizing the Workflow
The following diagrams illustrate the key workflows described in these application notes.
Caption: A comprehensive workflow for the preclinical evaluation of pyrazole derivatives.
Caption: A detailed workflow for anticancer screening of pyrazole derivatives.
Conclusion
The experimental design for testing pyrazole derivatives requires a multidisciplinary and systematic approach. By following the protocols and rationale outlined in these application notes, researchers can effectively evaluate the therapeutic potential of novel pyrazole compounds, identify promising lead candidates, and generate the robust data package necessary for further drug development. The iterative process of synthesis, testing, and SAR analysis is key to unlocking the full potential of this versatile chemical scaffold.
References
- 1. clyte.tech [clyte.tech]
- 2. inotiv.com [inotiv.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. excelra.com [excelra.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. srrjournals.com [srrjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. bmglabtech.com [bmglabtech.com]
- 16. hereditybio.in [hereditybio.in]
- 17. chemistnotes.com [chemistnotes.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. youtube.com [youtube.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 28. Preclinical development - Wikipedia [en.wikipedia.org]
- 29. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. hrcak.srce.hr [hrcak.srce.hr]
- 32. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. admescope.com [admescope.com]
- 34. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 35. collaborativedrug.com [collaborativedrug.com]
- 36. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 37. azolifesciences.com [azolifesciences.com]
Application Notes and Protocols for the Quantification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Introduction
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its potential applications as an anti-inflammatory agent and in the development of herbicides necessitate robust and reliable analytical methods for its quantification in various matrices.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and validated according to international guidelines to ensure data integrity and reproducibility.
The accurate quantification of this pyrazole derivative is crucial for a range of applications, including:
-
Pharmaceutical Development: Determining pharmacokinetic profiles, assessing metabolic stability, and for quality control in drug manufacturing.[3]
-
Agrochemical Research: Evaluating environmental fate, residue analysis in crops, and for formulation quality control.[1]
-
Biochemical Research: Investigating enzyme inhibition and other biological interactions.[4]
This guide presents two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations. The carboxylic acid moiety and the aromatic rings in the molecule provide strong UV absorbance, allowing for sensitive detection.
A. Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte, this compound, is introduced into a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). Due to its partial polarity, the analyte will interact with the stationary phase, and its retention time will be influenced by the composition of the mobile phase. By using an acidic mobile phase, the ionization of the carboxylic acid group is suppressed, leading to better retention and peak shape. A UV detector is used to measure the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.
B. Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
C. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or Formic acid (reagent grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The exact ratio for isocratic elution or the gradient program should be optimized for best separation. A common starting point is a ratio of 20:80 (v/v) of 0.1% trifluoroacetic acid in water to methanol.[5]
-
Diluent: A mixture of water and acetonitrile in a ratio similar to the mobile phase is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the diluent to achieve an expected concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
5. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 0.1% TFA in Water : Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 5.0 µL |
| Detection Wavelength | Determined by UV scan (e.g., 206 nm or 254 nm)[5][7] |
| Run Time | ~10 minutes (adjust as needed) |
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[5]
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.[8] Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte in the presence of interfering endogenous components.[9]
A. Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
B. Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
C. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Sample Preparation (Protein Precipitation - for Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution recommended) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative or Positive (to be optimized) |
| MRM Transitions | To be determined by direct infusion of the standard. For negative mode, precursor ion [M-H]⁻; for positive mode, [M+H]⁺. |
| Collision Energy | To be optimized for each transition |
5. Data Analysis:
-
Process the data using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
III. Method Validation
For the developed analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a thorough validation process. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[10][11]
The key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[12][13] This is demonstrated by analyzing blank matrix samples and samples spiked with potential interfering substances.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[13] A minimum of five concentration levels should be used, and the correlation coefficient, y-intercept, and slope of the regression line should be reported.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12] It is determined by replicate analysis of samples containing known amounts of the analyte (at least three concentration levels) and is expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
IV. Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, particularly the complexity of the sample matrix and the required sensitivity. Proper method validation according to ICH guidelines is essential to ensure the generation of high-quality, reproducible, and defensible data in research, development, and quality control settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. ijcpa.in [ijcpa.in]
- 6. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
Application Notes & Protocols: 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, metabolic stability, and a versatile geometry for interacting with diverse biological targets.[2] This has led to the development of numerous FDA-approved drugs incorporating the pyrazole core, including the anti-inflammatory agent celecoxib, the anti-cancer drug crizotinib, and the anti-obesity medication rimonabant.[2]
Within this important class of compounds, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 187998-35-2) has emerged as a molecule of significant interest. Its specific substitution pattern—a lipophilic 4-chlorophenyl group at the N1 position, a methyl group at C5, and a critical carboxylic acid moiety at C4—creates a scaffold with documented potential in both pharmaceutical and agrochemical development.[3][4] Researchers have explored this compound and its close analogs for anti-inflammatory, analgesic, and antitumor properties.[3][5] The carboxylic acid functional group, in particular, is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs), often facilitating crucial interactions with enzyme active sites, such as cyclooxygenases (COX).[6]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis, characterization, and biological evaluation of this compound, offering field-proven insights and detailed, self-validating protocols to facilitate its application in a medicinal chemistry research setting.
Chapter 1: Compound Profile and Structural Rationale
The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Understanding these characteristics is the first step in rational drug design and application.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 187998-35-2 | [7] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [7] |
| Molecular Weight | 236.65 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Solubility | Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in water | General Observation |
Structural Analysis
The efficacy of this pyrazole derivative can be attributed to the specific contributions of its constituent functional groups. The interplay between these groups dictates the compound's pharmacokinetics and pharmacodynamics.
-
1-(4-chlorophenyl) Group: This large, lipophilic moiety at the N1 position is crucial for establishing van der Waals and hydrophobic interactions within target protein binding pockets. The chlorine atom can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.
-
5-Methyl Group: The methyl group at the C5 position provides steric bulk and can influence the overall conformation of the molecule, potentially orienting the other substituents for optimal target engagement.
-
4-Carboxylic Acid Group: This is arguably the most critical functional group for many of its potential biological activities. As an acidic moiety, it can act as a hydrogen bond donor and acceptor. In physiological conditions (pH ~7.4), it will be largely deprotonated to the carboxylate anion, enabling it to form strong ionic bonds (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. This interaction is a hallmark of many COX inhibitors.[6]
Caption: Structure of this compound.
Chapter 2: Synthesis and Purification Protocols
The synthesis of pyrazole-4-carboxylic acids is well-established, often proceeding through a cyclization reaction followed by ester hydrolysis.[9][10] The following protocol details a reliable and reproducible two-step method adaptable for a standard laboratory setting. Microwave-assisted methods can also be employed to significantly reduce reaction times and potentially increase yields.[9]
Caption: General workflow for the two-step synthesis of the title compound.
Protocol 2.1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Rationale: This step involves a classical Knorr-type pyrazole synthesis. 4-Chlorophenylhydrazine acts as the binucleophile that first condenses with one of the carbonyl groups of the β-dicarbonyl equivalent (derived from ethyl 2-chloroacetoacetate), followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Sodium acetate is used as a base to neutralize the hydrochloride salt of the hydrazine, liberating the free base required for the reaction.
Materials:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.05 eq)
-
Anhydrous Sodium Acetate (1.5 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Combine 4-chlorophenylhydrazine hydrochloride and anhydrous sodium acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Add absolute ethanol to create a stirrable slurry (approx. 5-10 mL per gram of hydrazine).
-
Add ethyl 2-chloroacetoacetate dropwise to the stirring mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4-6 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 15:85 ethyl acetate/petroleum ether.[9] The disappearance of the starting hydrazine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by cold deionized water to remove residual salts.
-
Dry the crude ester product under vacuum. It can be used directly in the next step or purified further by recrystallization from ethanol if necessary.
Protocol 2.2: Hydrolysis to this compound
Rationale: This is a standard saponification reaction. Sodium hydroxide, a strong base, catalyzes the nucleophilic acyl substitution at the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate, yielding the final neutral carboxylic acid, which is typically insoluble in acidic aqueous media and precipitates out.
Materials:
-
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0-3.0 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the crude ester from the previous step in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets and stir until dissolved.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Self-Validation: The reaction can be monitored by TLC. The ester starting material will have a higher Rf than the carboxylate salt product (which often stays at the baseline). The reaction is complete when the ester spot is no longer visible.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 2-3 (check with pH paper). A thick precipitate should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the final product by vacuum filtration, washing thoroughly with cold deionized water to remove all traces of acid and salts.
-
Dry the purified this compound in a vacuum oven at 50-60°C.
Chapter 3: Protocols for Biological Evaluation
The structural features of the title compound suggest its potential as an inhibitor of enzymes involved in inflammation and cancer pathways. The following are standard, validated protocols for initial in vitro screening.
Protocol 3.1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Many NSAIDs function by inhibiting this enzyme. This fluorometric assay provides a sensitive method to measure the compound's ability to inhibit COX-2 activity by monitoring the production of prostaglandin G₂. Celecoxib, a known selective COX-2 inhibitor containing a pyrazole core, serves as an excellent positive control.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Test compound dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add assay buffer, heme, the fluorogenic probe ADHP, and the COX-2 enzyme to each well.
-
Add the test compound dilutions or the positive control (Celecoxib) to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader at Ex/Em = 535/590 nm, taking measurements every minute for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: In Vitro Cytotoxicity (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This assay is a first-line screening tool to determine if a compound has cytotoxic or anti-proliferative effects against cancer cell lines.[11]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, as related pyrazoles have been tested against it[11])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add the medium containing the test compound dilutions, positive control, or vehicle control.
-
Incubate the cells for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (100% viability). Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Chapter 4: Analytical Characterization
Confirming the identity and purity of the final synthesized compound is a critical, self-validating step in any chemical synthesis workflow.
Caption: Workflow for analytical validation of the synthesized compound.
Expected Analytical Data:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, a singlet for the pyrazole ring proton (literature suggests this can appear around δ 8.2 ppm[9]), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton (which is D₂O exchangeable).
-
Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 235.6, corresponding to the formula C₁₁H₈ClN₂O₂⁻. The characteristic isotopic pattern for one chlorine atom (≈3:1 ratio for M and M+2) should be observable.
-
Infrared (IR) Spectroscopy: The spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid (≈ 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (≈ 1680-1710 cm⁻¹), and bands corresponding to C=C and C=N stretching in the aromatic rings (≈ 1450-1600 cm⁻¹).
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 126129-22-4 | BFA12922 [biosynth.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sid.ir [sid.ir]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Formulation and Evaluation of Herbicides Containing 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the formulation, stabilization, and biological evaluation of herbicides based on the active ingredient (AI) 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Pyrazole-based carboxylic acids represent a significant class of molecules in agrochemical research, demonstrating potent herbicidal activities.[1][2][3][4] The efficacy of such an AI is critically dependent on its formulation, which dictates its solubility, stability, and bioavailability upon application. This guide details protocols for developing both Soluble Liquid (SL) and Suspension Concentrate (SC) formulations, outlines methods for quality control and stability testing, and provides a robust protocol for greenhouse-based bioefficacy assessment. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot their specific formulation challenges.
Introduction: The Rationale for Formulation
The compound this compound is a versatile molecule recognized for its potent herbicidal properties, making it a valuable candidate for developing selective herbicides.[5] However, the AI in its raw or technical-grade form is rarely suitable for direct field application. Formulation is a critical process that converts the technical-grade AI into a product that is:
-
Easy and safe to handle, store, and apply.
-
Physically and chemically stable for an extended shelf life.
-
Biologically effective against target weeds, often at low application rates.
-
Amenable to dilution in water for spray application.
The carboxylic acid moiety in the AI presents both opportunities and challenges. While it offers a reactive site for creating soluble salts, its limited water solubility in the acid form necessitates careful selection of formulation type and co-formulants. This guide will focus on two common and effective formulation strategies.
Physicochemical Properties of the Active Ingredient (AI)
A thorough understanding of the AI's properties is the foundation of rational formulation design. The following table summarizes key characteristics of this compound.
| Property | Value | Significance for Formulation |
| Chemical Name | This compound | - |
| CAS Number | 187998-35-2 | Unique identifier for sourcing and regulatory purposes.[6][7] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | Used to calculate molarity and weight percentages.[6] |
| Molecular Weight | 236.66 g/mol | Essential for accurate concentration calculations.[6] |
| Physical Form | Solid (powder/crystalline) | Dictates the need for milling in SC formulations. |
| Water Solubility | Low (in acid form) | A primary challenge. Drives the choice between forming a salt (for SL) or creating a dispersion (for SC). |
| pKa | (Estimated 3-5) | The carboxylic acid group allows for salt formation with bases (e.g., KOH, DMA) to dramatically increase water solubility. |
| Melting Point | >200 °C (Typical for this class) | High melting point suggests good thermal stability, which is beneficial for milling and storage. |
| Chemical Stability | Generally stable, but susceptible to decarboxylation at high temperatures or extreme pH. | Formulation pH should be optimized (typically 5-9) to ensure long-term stability. |
Formulation Development Workflow
The process of developing a robust herbicide formulation is systematic. It begins with the AI, proceeds through formulation and testing, and culminates in a biologically effective and stable product.
Caption: High-level workflow for herbicide formulation development and testing.
Core Formulation Protocols
The following protocols provide detailed steps for preparing two common formulation types suitable for a carboxylic acid AI.
Protocol 4.1: Soluble Liquid (SL) Formulation
Principle: This protocol leverages the acidic nature of the AI. By reacting the carboxylic acid with a base (in this case, potassium hydroxide), a water-soluble salt is formed, creating a clear, stable solution. This is often the simplest and most cost-effective formulation if the AI salt is sufficiently soluble.
Materials & Equipment:
-
This compound (Technical grade, >95%)
-
Potassium Hydroxide (KOH), 45% aqueous solution
-
Propylene Glycol (Antifreeze agent)
-
Nonionic Surfactant (e.g., Alcohol ethoxylate) (Wetting/Spreading agent)
-
Deionized (DI) Water
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
pH meter
-
Analytical balance
Procedure (to make 100 mL of a 100 g/L AI SL Formulation):
-
Solvent Preparation: In a 250 mL beaker, add 60 mL of DI water.
-
AI Addition: While stirring, slowly add 10.0 g of the AI powder to the water. A slurry will form.
-
Salt Formation (Neutralization): Slowly add the 45% KOH solution dropwise. Monitor the pH continuously. The AI powder will begin to dissolve as its potassium salt is formed. Continue adding KOH until the solution becomes clear and the pH is stable between 7.5 and 8.5. Causality: A neutral to slightly alkaline pH ensures complete salt formation and maximizes solubility while preventing degradation that might occur at extreme pH levels.
-
Adjuvant Addition:
-
Add 5.0 g of Propylene Glycol. Causality: This acts as an antifreeze and helps with storage stability in cold climates.
-
Add 2.0 g of the nonionic surfactant. Causality: This reduces the surface tension of spray droplets, ensuring better coverage and wetting of the weed leaf surface upon application.[8]
-
-
Final Volume Adjustment: Carefully add DI water until the total volume reaches 100 mL.
-
Homogenization: Continue stirring for 30 minutes to ensure a completely homogenous solution.
-
Quality Control: Measure and record the final pH and specific gravity. The solution should be clear with no precipitates.
Protocol 4.2: Suspension Concentrate (SC) Formulation
Principle: When the AI cannot be effectively solubilized, it can be formulated as a stable dispersion of fine particles in water. This requires milling the AI to a small particle size and using dispersants and wetting agents to prevent settling and flocculation.
Materials & Equipment:
-
AI (Technical grade, >95%)
-
Wetting Agent (e.g., Sodium lignosulfonate)
-
Dispersant (e.g., Naphthalene sulfonate condensate)
-
Antifreeze Agent (Propylene Glycol)
-
Thickening Agent (e.g., Xanthan gum, 2% stock solution)
-
Antifoam Agent (e.g., Silicone-based emulsion)
-
DI Water
-
High-shear mixer
-
Bead mill (for particle size reduction)
-
Particle size analyzer
-
Viscometer, pH meter, analytical balance
Procedure (to make 100 mL of a 200 g/L AI SC Formulation):
-
Aqueous Phase Preparation: In a 250 mL beaker, combine 50 mL of DI water, 10.0 g of propylene glycol, 3.0 g of the wetting agent, and 5.0 g of the dispersant. Mix until all components are dissolved.
-
AI Dispersion: While mixing with a high-shear mixer, slowly add 20.0 g of the AI powder. Add a few drops of the antifoam agent. Mix for 15-20 minutes to create a uniform pre-slurry. Causality: The wetting agent helps water penetrate the AI powder, while the dispersant adsorbs onto the particle surfaces, preventing them from sticking together through steric or electrostatic repulsion.
-
Milling: Transfer the pre-slurry to a bead mill. Mill until the median particle size (d50) is below 5 µm. Causality: Small particle size is critical for preventing rapid settling (Stokes' Law) and ensuring biological efficacy. A d50 < 5 µm is a common industry standard.
-
Thickener Addition: Transfer the milled slurry to a clean beaker. While gently stirring, slowly add 5.0 g of the 2% xanthan gum stock solution. Causality: The thickener builds a structured network within the water, increasing viscosity and preventing particles from settling during storage.
-
Final Adjustment: Adjust the total volume to 100 mL with DI water. Stir gently for another 30 minutes.
-
Quality Control: Measure and record the final pH, viscosity, and particle size distribution.
Quality Control & Stability Testing
A successful formulation must remain stable under storage conditions. The following protocol outlines an accelerated stability test, which is a standard method to predict long-term shelf life.[9]
Protocol 5.1: Accelerated Storage Stability
-
Initial Analysis: Take a 50 mL sample of the freshly prepared formulation (either SL or SC). Perform and record the initial QC tests as described in the table below.
-
Storage: Place another 50 mL sample in a sealed, airtight container in an oven at 54 ± 2 °C for 14 days. This is a standard condition simulating approximately two years of storage at ambient temperature.
-
Post-Storage Analysis: After 14 days, remove the sample, allow it to cool to room temperature, and re-run the same QC tests.
-
Evaluation: Compare the "Initial" and "After Storage" results. The formulation is considered stable if there are no significant changes in its properties.
Table of QC Parameters:
| Parameter | Test Method | Acceptance Criteria (Typical) |
| Appearance | Visual inspection | No phase separation, crystallization, or caking. |
| pH | pH meter | Change of < ±1.0 unit. |
| Viscosity (SC) | Rotational viscometer | Change of < ±30%. |
| Particle Size (SC) | Laser diffraction | No significant crystal growth (d50 change < 10%). |
| Suspensibility (SC) | CIPAC MT 184 | >80% of AI remains in suspension after 30 min in standard hard water. |
| Active Ingredient | HPLC | Degradation of < 5%. |
Bioefficacy Evaluation Protocol
The ultimate test of a formulation is its ability to control the target weed. A whole-plant pot assay is a reliable method for determining herbicidal efficacy in a controlled environment.[10][11]
Caption: Workflow for a greenhouse-based herbicide bioefficacy pot assay.
Protocol 6.1: Greenhouse Dose-Response Assay
Objective: To determine the dose of the herbicide formulation required to cause a 50% reduction in plant growth (GR₅₀).
Materials & Equipment:
-
Target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed)
-
Susceptible crop species for selectivity testing (e.g., Zea mays - Corn)
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Greenhouse with controlled temperature and lighting
-
Laboratory track sprayer
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Cultivation: Sow seeds of the target weed and crop species in separate pots. Grow them in the greenhouse until they reach the 3-4 true leaf stage, which is an ideal stage for post-emergence herbicide application.[11]
-
Dose Preparation: Prepare a series of spray solutions by diluting the herbicide formulation in water. A typical dose range for a new AI might be 0, 10, 25, 50, 100, 200, and 400 g AI/ha. The "0" dose is the untreated control (UTC) and consists of water and any adjuvants used in the formulation blank.
-
Application: Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha). Arrange the pots (with 3-4 replicates per dose) in the spray chamber and apply the prepared herbicide solutions.
-
Post-Application Care: Return the pots to the greenhouse. Water and care for them as needed, avoiding watering over the foliage for the first 24 hours to allow for herbicide absorption.
-
Evaluation:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death) relative to the UTC.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Weigh it to determine the fresh weight. Dry the biomass in an oven at 70°C for 72 hours and weigh it again to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each dose relative to the UTC: % Reduction = 100 * (1 - (Dry Weight of Treated Plant / Mean Dry Weight of UTC Plants))
-
Plot the % Reduction against the log of the herbicide dose.
-
Use a suitable statistical software (e.g., R with the drc package) to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to calculate the GR₅₀ value. A lower GR₅₀ value indicates higher herbicidal potency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CAS 187998-35-2 [matrix-fine-chemicals.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 9. eplanning.blm.gov [eplanning.blm.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hracglobal.com [hracglobal.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Abstract: This document provides a detailed guide for the safe handling, storage, and use of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 187998-35-2). This pyrazole derivative is a versatile compound with significant applications in pharmaceutical and agrochemical research, notably in the development of anti-inflammatory agents and selective herbicides.[1] Adherence to the protocols outlined herein is critical for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment for all personnel.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole core, a chlorophenyl group, and a carboxylic acid moiety, contributes to its biological activities.[2] Understanding its fundamental properties is the first step toward proper handling.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 187998-35-2 | [1][3][4] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 236.66 g/mol | [1][3] |
| Appearance | White needles / powder | [1] |
| Melting Point | 204-211 °C | [1] |
| Purity | ≥ 99% (HPLC recommended) |[1] |
GHS Hazard Communication and Safety
This compound is classified as hazardous. The following information is synthesized from Globally Harmonized System (GHS) classifications for this compound and structurally related pyrazole carboxylic acids.[4][5]
Signal Word: Warning
Pictograms:
GHS07: Exclamation Mark
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Causality and Field Insight |
|---|---|---|
| H315 | Causes skin irritation | The compound's acidic nature and organic structure can disrupt the skin's lipid barrier, leading to irritation. Prolonged contact should be avoided. |
| H319 | Causes serious eye irritation | Direct contact with eye tissue can cause significant irritation and potential damage. The carboxylic acid functional group is a primary contributor to this hazard. |
| H335 | May cause respiratory irritation | Fine powder or dust of the compound can irritate the mucous membranes of the respiratory tract upon inhalation. Handling should always occur in a well-ventilated area. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Expertise: The primary risk with the solid compound is aerosolization. Use engineering controls like a fume hood to prevent inhalation. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Trustworthiness: This is a non-negotiable baseline for handling. Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory. |
| P302+P352 | IF ON SKIN: Wash with plenty of water | Immediate and thorough washing is critical to mitigate irritation. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Immediate flushing is essential to prevent serious eye damage. Seek medical attention if irritation persists. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety is essential. Engineering controls are the primary defense, with PPE serving as the final critical barrier.
Protocol 3.1: Mandatory Safety Workflow
-
Engineering Control: All handling of the solid compound and preparation of its solutions MUST be performed in a certified chemical fume hood. This is the most effective way to prevent respiratory exposure.[6]
-
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if contamination occurs.
-
Body Protection: A full-length laboratory coat must be worn and fully fastened.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][6]
Caption: Hierarchy of safety controls for handling the compound.
Storage and Stability Protocol
Proper storage is crucial for maintaining the compound's chemical integrity and ensuring the validity of experimental results. The stability of pyrazole carboxylic acids can be compromised by heat, light, and incompatible materials.[6][7]
Long-Term Storage of Solid Compound
-
Temperature: Store the tightly sealed container at refrigerated temperatures, specifically between 0-8°C .[1] This minimizes thermal degradation.
-
Atmosphere: Store in a dry, dark place. The compound should be protected from moisture and direct light to prevent hydrolysis and photodegradation. For sensitive applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Container: Ensure the container is tightly closed to prevent moisture uptake and contamination.[4][8]
Incompatible Materials
To prevent hazardous reactions and compound degradation, store separately from:
-
Strong Oxidizing Agents: Can lead to destructive oxidation of the molecule.
-
Strong Acids & Bases: May cause unwanted and potentially vigorous reactions.[7]
Table 3: Recommended Storage Conditions Summary
| Form | Condition | Temperature | Rationale |
|---|---|---|---|
| Solid | Tightly sealed, dark, dry | 0-8°C | Prevents thermal and photo-degradation, ensures long-term stability. |
| Stock Solution (in DMSO/DMF) | Aliquoted, tightly sealed, dark | -20°C to -80°C | Minimizes solvent evaporation and prevents degradation from repeated freeze-thaw cycles. |
Solution Preparation and Handling
The following protocols are designed for researchers in drug development and related scientific fields.
Protocol 5.1: Solubility Assessment
Since detailed solubility data is not always available, an initial solubility test in common laboratory solvents is recommended.
-
Preparation: In a fume hood, weigh approximately 1-2 mg of the compound into separate small, clear vials.
-
Solvent Addition: To each vial, add a common solvent (e.g., DMSO, DMF, Ethanol, Methanol) in small, incremental volumes (e.g., 100 µL).
-
Dissolution: After each addition, cap the vial and vortex for 30-60 seconds. Gentle heating (30-40°C) or sonication in a water bath can aid dissolution.
-
Observation: Visually inspect for complete dissolution against a dark background. Record the volume of solvent required to fully dissolve the compound to estimate its approximate solubility.
Protocol 5.2: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for creating a standardized stock solution for biological assays.
-
Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (MW = 236.66 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 236.66 g/mol * (1000 mg / 1 g) = 2.37 mg
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass (e.g., 2.37 mg) of this compound into a sterile microcentrifuge tube or amber glass vial.
-
Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is a critical step to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C for long-term stability.
Caption: Standard operating procedure for preparing stock solutions.
Spill and Waste Disposal
Protocol 6.1: Accidental Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves dust aerosolization, evacuate the lab.
-
Containment: For small solid spills, gently cover with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent dust from becoming airborne. Do not sweep dry powder.
-
Cleaning: Moisten the absorbent material with water, then carefully collect the mixture using non-sparking tools into a designated, labeled waste container.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.
Chemical Waste Disposal
-
Solid Waste: Dispose of expired or unused solid compound in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[8] Do not discharge to sewer systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 187998-35-2 [matrix-fine-chemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
solubility issues of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in DMSO
Welcome to the dedicated technical support guide for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for our valued community of researchers, scientists, and drug development professionals. Here, we will address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO), providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: Understanding the Compound and the Challenge
This compound is a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1][2] Its molecular structure, characterized by a substituted pyrazole ring and a carboxylic acid moiety, dictates its physicochemical properties, including its solubility. While generally soluble in organic solvents like DMSO, researchers can face challenges in achieving a stable, clear solution, which is critical for accurate and reproducible experimental results.[3]
This guide provides a systematic approach to understanding and overcoming these solubility issues, with a primary focus on the properties of DMSO as a solvent and its interaction with the compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at room temperature. What is the most likely cause?
A1: The most common culprit for solubility issues with this compound in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of many organic compounds, leading to incomplete dissolution or the formation of a precipitate. Pyrazole carboxylic acid derivatives, while generally soluble in anhydrous DMSO, can be sensitive to changes in solvent polarity caused by water absorption.[3]
Q2: I managed to dissolve the compound, but it precipitated out of solution after a few freeze-thaw cycles. Why did this happen?
A2: Precipitation upon freeze-thaw cycles is a common issue, again often linked to the hygroscopic nature of DMSO. Each time the stock solution is warmed, condensation can introduce moisture. This added water can reduce the compound's solubility, and the process of freezing and thawing can provide the energy needed for the compound to crystallize out of a supersaturated solution.
Q3: My stock solution was clear, but when I diluted it into my aqueous cell culture medium, a precipitate formed immediately. What's going on?
A3: This phenomenon is often referred to as "crashing out." While this compound is soluble in the organic solvent DMSO, its solubility in aqueous solutions is significantly lower. When you introduce the DMSO stock into a large volume of aqueous buffer or media, the dramatic change in solvent polarity causes the compound to rapidly precipitate out of the solution.
Q4: What is the maximum concentration of this compound that I can dissolve in DMSO?
Q5: Can I use heat to dissolve the compound in DMSO?
A5: Gentle warming can be an effective method to aid dissolution. However, excessive or prolonged heating should be avoided as it can potentially lead to the degradation of the compound. We recommend warming the solution to no more than 37-40°C. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
If you are encountering solubility problems, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: A flowchart for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is designed to maximize the chances of successful dissolution and create a stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicating water bath
-
Water bath or incubator set to 37-40°C
Procedure:
-
Pre-equilibration: Allow both the vial of the compound and the sealed bottle of anhydrous DMSO to come to room temperature before opening. This minimizes moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 2-5 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes. This helps to break up any aggregates.
-
Gentle Warming (if necessary): If solids persist, place the tube in a water bath or incubator at 37-40°C for 10-20 minutes. Vortex intermittently during this time.
-
Final Inspection: Once the solution is clear, vortex one last time to ensure homogeneity.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C as recommended for your specific experimental needs.
Protocol 2: Dilution into Aqueous Media
This protocol provides a method to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the stock solution at room temperature.
-
Pre-warm Aqueous Medium: Warm the aqueous buffer or medium to the desired experimental temperature (e.g., 37°C for cell culture).
-
Rapid Dilution and Mixing: While vortexing or rapidly stirring the aqueous medium, add the required volume of the DMSO stock solution directly into the liquid. The key is to ensure immediate and thorough mixing to avoid localized high concentrations of the compound that can lead to precipitation.
-
Final Concentration of DMSO: Be mindful of the final concentration of DMSO in your experiment, as it can have biological effects. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.
Data Summary
While a specific solubility value for this compound is not available, the table below provides some relevant physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [4] |
| Molecular Weight | 236.66 g/mol | [4] |
| Appearance | White to pale yellow powder or crystalline powder | [3] |
| General Solubility | Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water. | [3] |
Causal Relationships in Solubility
The following diagram illustrates the key factors influencing the successful dissolution of this compound in DMSO.
Caption: Factors influencing the dissolution of the compound in DMSO.
References
Technical Support Center: Purification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 187998-35-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your compound for downstream applications.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its purity is paramount for obtaining reliable and reproducible results in biological assays and material characterizations. This guide provides practical, field-proven insights into overcoming common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low recrystallization yields are a common frustration. The primary culprit is often using an excessive volume of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Causality: The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[2] If too much solvent is used, the solution may not become supersaturated upon cooling, thus preventing efficient crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to your crude material, with heating, until the solid just dissolves. Avoid adding a large excess.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals. Once crystals have formed at room temperature, you can then place the flask in an ice bath to maximize recovery.[2]
-
Solvent Selection: Ensure you are using an appropriate solvent. For this carboxylic acid, ethanol or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound when hot but poorly when cold.
-
"Salting Out": If using a mixed solvent system like ethanol/water, after dissolving the compound in hot ethanol, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly. This technique reduces the solubility of the organic compound in the solvent mixture.
-
Question 2: After recrystallization, my product is still colored. How can I remove colored impurities?
Answer: The presence of color indicates persistent impurities, which are often highly conjugated organic molecules.
-
Causality: These colored impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization of your product on the filter paper.
-
Caution: Activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly.
-
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality: This is often due to a highly concentrated solution or a solvent in which the compound is too soluble. The melting point of this compound is reported to be in the range of 204-211 °C.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to lower the saturation point of the solution.
-
Slower Cooling: Ensure very slow cooling to allow the solution to become supersaturated at a temperature below the compound's melting point. Insulating the flask can help.
-
Change Solvent System: A different solvent or solvent pair may be necessary. Experiment with solvents in which the compound has slightly lower solubility.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can induce crystallization.
-
Question 4: I'm concerned about regioisomeric impurities from the synthesis. How can I detect and remove them?
Answer: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can often lead to the formation of regioisomers.[3][4]
-
Causality: The reaction of (4-chlorophenyl)hydrazine with a precursor like ethyl 2-formylpropanoate can potentially yield two different pyrazole regioisomers.
-
Detection and Removal:
-
Analytical Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for detecting regioisomers, as they will have distinct chemical shifts and coupling patterns.
-
HPLC: A well-developed HPLC method can often separate and quantify regioisomeric impurities. A purity of ≥ 99% by HPLC is a common standard for this compound.[1]
-
-
Purification Strategies:
-
Fractional Recrystallization: If the regioisomers have different solubilities, a series of careful recrystallizations can enrich the desired isomer.
-
Column Chromatography: While more laborious, silica gel column chromatography can be effective in separating isomers with different polarities.
-
Acid Addition Salt Formation: A patent for purifying pyrazoles suggests forming acid addition salts, which can then be selectively crystallized to separate impurities.[5][6] For a carboxylic acid, this would involve protecting the carboxylic acid group first. A more direct approach for a carboxylic acid is acid-base extraction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: Based on the structure (a carboxylic acid with aromatic and heterocyclic components), polar protic solvents are a good starting point. Ethanol is a commonly recommended solvent for the recrystallization of pyrazole derivatives.[7] A mixed solvent system of ethanol and water can also be very effective, as the compound is likely less soluble in water, which can be used as an anti-solvent.
Q2: How can I use acid-base extraction to purify my compound?
A2: As a carboxylic acid, your compound is acidic and can be readily purified by acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). Your carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
Q3: What are the expected ¹H NMR signals for the pure compound?
-
A singlet for the methyl group protons.
-
A singlet for the pyrazole ring proton.
-
A set of doublets in the aromatic region for the para-substituted chlorophenyl group.
-
A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
Q4: What are some potential impurities to look out for from the synthesis?
A4: The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] Potential impurities could include:
-
Unreacted starting materials: (4-chlorophenyl)hydrazine and the 1,3-dicarbonyl precursor.
-
Regioisomers: As discussed in the troubleshooting section.
-
Side-products from incomplete cyclization or side reactions.
Q5: What is the recommended storage condition for the purified compound?
A5: The purified this compound should be stored at 0-8°C.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hotplate with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent in small portions if necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice-water bath for 15-30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by HPLC
A general HPLC method for purity determination would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (likely in the 254 nm range).
-
Standard: A reference standard of known purity should be used for comparison.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
avoiding common pitfalls in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges encountered during pyrazole synthesis, ensuring the efficiency, selectivity, and success of your experiments.
Section 1: Mastering Regioselectivity in the Knorr Pyrazole Synthesis
The condensation of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2] However, when using an unsymmetrical dicarbonyl, a significant challenge arises: the potential formation of two distinct regioisomers.[1][3] Controlling this selectivity is often the primary obstacle to achieving a high yield of the desired product.
FAQ 1: What is regioselectivity, and why is it the most prevalent issue in pyrazole synthesis?
Answer:
Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of the Knorr synthesis, if the 1,3-dicarbonyl compound has two different substituents (R¹ and R²), the substituted hydrazine (R³-NHNH₂) can attack either of the two carbonyl carbons. This leads to two competing reaction pathways and potentially a mixture of two regioisomeric pyrazoles, which can be difficult and costly to separate.[3][4]
The initial nucleophilic attack by the substituted nitrogen of the hydrazine is the regiochemistry-determining step. The pathway that is favored depends on a delicate balance of electronic and steric factors within the reactants and the specific reaction conditions employed.[1][3]
FAQ 2: My reaction yields a mixture of regioisomers. How can I steer the reaction to favor one product?
Answer:
Controlling the isomeric outcome requires a careful analysis of the electronic and steric properties of your starting materials.[3]
-
Steric Hindrance: This is often the most intuitive factor. A bulky substituent on either the dicarbonyl or the hydrazine will typically direct the initial attack to the less sterically hindered carbonyl group.[1][3] For example, a large R¹ group on the dicarbonyl will favor the hydrazine attacking the carbonyl next to the smaller R² group.
-
Electronic Effects: The electronic nature of the substituents is a powerful directing tool. An electron-withdrawing group (e.g., -CF₃, -NO₂) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[3] Conversely, an electron-donating group can deactivate the nearby carbonyl.
| Factor | Influence on Regioselectivity | Example |
| Steric Bulk | Directs attack to the less hindered carbonyl. | A tert-butyl group on the dicarbonyl will strongly direct the hydrazine to the other carbonyl. |
| Electron-Withdrawing Groups (EWGs) | Directs attack to the adjacent, more electrophilic carbonyl. | A trifluoromethyl (-CF₃) group on the dicarbonyl makes the adjacent carbonyl the primary site of attack. |
| Electron-Donating Groups (EDGs) | Directs attack to the opposite carbonyl. | A methoxy (-OCH₃) group can reduce the electrophilicity of the nearby carbonyl. |
FAQ 3: Beyond the starting materials, which reaction conditions are most critical for controlling regioselectivity?
Answer:
Reaction conditions are a powerful lever for controlling regioselectivity, often more so than substrate modifications. The choice of solvent and the pH of the reaction medium are paramount.[3][5]
-
Solvent Choice: This is one of the most effective strategies. While traditional solvents like ethanol often give poor selectivity, the use of non-nucleophilic, polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[4][6] These solvents are thought to stabilize the key transition states selectively without competing with the hydrazine as a nucleophile.[6]
-
Reaction pH: The acidity or basicity of the medium can significantly influence the outcome.[1][7] Acid catalysis is often employed to activate the carbonyl group.[7][8] However, the pH can also alter the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine, sometimes reversing the selectivity observed under neutral conditions.[3]
| Solvent | Typical Regioisomeric Ratio (A:B) | Rationale |
| Ethanol (EtOH) | Often poor (e.g., 1:1.3)[6] | EtOH is nucleophilic and can compete with the hydrazine, reducing selectivity.[6] |
| 2,2,2-Trifluoroethanol (TFE) | Can be excellent (>20:1) [6] | Non-nucleophilic solvent that enhances selectivity through hydrogen bonding.[6] |
| N,N-Dimethylacetamide (DMAc) | Can provide high selectivity at room temperature.[9] | Aprotic dipolar solvent that can favor specific reaction pathways.[10] |
Protocol 1: Highly Regioselective Synthesis of 1,5-Disubstituted Pyrazole
This protocol leverages a fluorinated alcohol to maximize regioselectivity in the reaction between methylhydrazine and an unsymmetrical β-diketone.
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reactant Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to reflux (approx. 74°C for TFE) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any residual hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or crystallization to yield the desired, highly enriched regioisomer.[6]
Section 2: Managing Side Reactions and Impurities
Beyond regioselectivity, other side reactions can diminish yield and complicate purification. Understanding and mitigating these pathways is key to a successful synthesis.
FAQ 4: I am synthesizing a pyrazole from an α,β-unsaturated ketone and I'm isolating a pyrazoline. How do I promote aromatization to the final product?
Answer:
This is a common issue. The reaction of α,β-unsaturated carbonyls with hydrazines proceeds through a pyrazoline intermediate, which must then be oxidized to form the stable aromatic pyrazole ring.[4] If this intermediate is being isolated, it means the aromatization step is not occurring efficiently under your current reaction conditions.
Troubleshooting Strategies:
-
In Situ Oxidation: You can often achieve aromatization in one pot by simply heating the reaction in a high-boiling point solvent like DMSO under an oxygen or air atmosphere.[11]
-
Introduce an Oxidant: If thermal oxidation is insufficient, a chemical oxidant can be added after the initial condensation reaction. Common choices include:
-
Bromine (Br₂)
-
Iodine (I₂) in the presence of a base
-
Manganese dioxide (MnO₂)
-
-
Change the Starting Material: Using an α,β-unsaturated ketone that contains a leaving group on the β-carbon can facilitate spontaneous elimination to the pyrazole after the initial cyclization, avoiding the need for a separate oxidation step.[10]
FAQ 5: My reaction is turning dark, and TLC shows multiple impurity spots, especially on a larger scale. What is likely happening?
Answer:
Dark coloration and the formation of multiple impurities, particularly during scale-up, often point to thermal decomposition. The condensation reaction between hydrazines and 1,3-dicarbonyls is frequently exothermic.[5]
On a small lab scale, this heat dissipates easily. However, as you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation much less efficient.[5] This can lead to an uncontrolled rise in the internal temperature, causing degradation of reactants, intermediates, or the final product.
Troubleshooting Scale-Up Issues:
-
Control Reagent Addition: Add the hydrazine derivative slowly, or dropwise, to the dicarbonyl solution. This allows you to manage the rate of heat generation.[5]
-
Monitor Internal Temperature: Do not rely on the external heating bath temperature. Use an internal temperature probe to get an accurate reading of the reaction mixture.
-
Improve Mixing: Ensure your stirring is efficient. Poor mixing can create localized hot spots where decomposition can initiate.[5]
-
Active Cooling: Have a cooling bath (e.g., ice-water) ready to manage the temperature, especially during the initial addition phase.
Section 3: Reagent and Starting Material Integrity
The quality and handling of your reagents are fundamental to a reproducible and successful synthesis.
FAQ 6: What are the best practices for handling and storing hydrazine hydrate?
Answer:
Hydrazine hydrate is a stable reagent under normal conditions but requires careful handling.[12] It is corrosive and toxic, and should always be handled in a fume hood with appropriate personal protective equipment (PPE).[13]
-
Stability: Hydrazine hydrate is stable at room temperature but can decompose upon heating or exposure to UV light.[12] Decomposition can be catalyzed by metal oxides and certain metals like copper or iron.[12][14] Therefore, always use clean glassware.
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area away from oxidizing agents and metals.
-
Concentration: Aqueous solutions of hydrazine hydrate below 40 wt% are generally considered to have no flash point, making them safer to handle than anhydrous hydrazine.[14] Note that extended boiling of aqueous solutions can concentrate the hydrazine, potentially increasing risk.[14]
Section 4: Product Isolation and Purification
Even with an optimized reaction, isolating the pure product can be a challenge, especially when dealing with isomeric mixtures.
FAQ 7: My regioisomers are co-eluting during column chromatography. Are there alternative purification strategies?
Answer:
Separating closely related regioisomers by silica gel chromatography can be extremely difficult. A highly effective alternative is to exploit the basicity of the pyrazole ring through crystallization of an acid addition salt .[15][16]
The pyrazole nitrogen is basic and will react with a strong acid (like HCl or H₂SO₄) to form a salt. These salts often have very different solubility profiles and higher crystallinity than the free base, allowing for selective precipitation or crystallization of one isomer from the mixture. The pure pyrazole can then be recovered by neutralizing the salt with a base.
Protocol 2: Purification of a Pyrazole via Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent, such as isopropanol or acetone.[15]
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, or concentrated HCl) to the stirred solution. Monitor for the formation of a precipitate. Add the acid until no further precipitation is observed.
-
Crystallization: The salt of one isomer may precipitate immediately. To improve recovery and crystal quality, you can cool the mixture in an ice bath or store it at a low temperature (e.g., 4°C) for several hours.
-
Isolation: Collect the crystalline salt by filtration, washing with a small amount of cold solvent.
-
Liberation of Free Base: To recover the pure pyrazole, suspend the salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., saturated sodium bicarbonate solution) and stir until the solid dissolves. The purified pyrazole will move into the organic layer.
-
Final Steps: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. manavchem.com [manavchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their synthesis, while often straightforward, can present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
I. Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses common problems encountered during the synthesis of pyrazole derivatives, offering explanations for the underlying causes and providing actionable solutions.
Low or No Product Yield
Question: I am not getting any, or very little, of my desired pyrazole product. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is a frequent issue that can stem from several factors, ranging from the reactivity of your starting materials to the specific reaction conditions.
A. Causality Analysis:
-
Inadequate Catalyst Activity: Many pyrazole syntheses, particularly the classical Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, are often acid-catalyzed.[3][4] The absence of a suitable catalyst can lead to a sluggish or completely stalled reaction.[1]
-
Poor Nucleophilicity of Hydrazine: The nucleophilicity of the hydrazine derivative is crucial for the initial attack on the carbonyl group. Sterically hindered or electronically deficient hydrazines may exhibit reduced reactivity.
-
Decomposition of Starting Materials: Hydrazine and its derivatives can be unstable, especially at elevated temperatures.[5] Similarly, some 1,3-dicarbonyl compounds may be prone to degradation under harsh reaction conditions.
-
Unfavorable Reaction Temperature: The reaction temperature plays a critical role. Some reactions require heating to overcome the activation energy barrier, while others may proceed efficiently at room temperature.[6] Excessive heat can lead to side product formation and decomposition.
B. Troubleshooting Workflow:
C. Recommended Actions:
-
Introduce a Catalyst: If you are not using a catalyst, add a catalytic amount of a protic acid like acetic acid or a Lewis acid such as lithium perchlorate.[1][7]
-
Screen Solvents: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, polar aprotic solvents like DMF or NMP have been shown to improve results in some cases, especially for regioselective syntheses.[2] Solvent-free conditions have also been reported to be effective and environmentally friendly.[8]
-
Optimize Temperature: Systematically vary the reaction temperature. Start at room temperature and gradually increase the temperature. Microwave-assisted synthesis can be a valuable tool for rapid optimization and may lead to higher yields in shorter reaction times.[9]
-
Confirm Reagent Quality: Ensure the purity of your starting materials, especially the hydrazine, which can degrade over time.
Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][10] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is preferentially attacked by the substituted hydrazine.
A. Mechanistic Insight:
The initial step of the Knorr pyrazole synthesis is the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4] The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
B. Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity |
| Steric Hindrance | The less sterically hindered carbonyl group is generally favored for nucleophilic attack. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl substrate can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack. |
| Solvent | Aprotic dipolar solvents (e.g., DMF, NMP) can enhance regioselectivity compared to protic solvents like ethanol.[2] |
| pH | The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway.[10] |
C. Strategies for Controlling Regioselectivity:
-
Leverage Steric and Electronic Effects: Choose your 1,3-dicarbonyl precursor strategically. A significant difference in the steric bulk or electronic nature of the substituents can favor the formation of one regioisomer. For example, when reacting an arylhydrazine with a 1,3-diketone bearing one aryl and one alkyl substituent, the reaction often favors the pyrazole with the aryl group at the 1-position and the alkyl group at the 3-position.[11]
-
Solvent Selection: Conduct the reaction in an aprotic dipolar solvent like N,N-dimethylacetamide. This has been shown to significantly improve regioselectivity, yielding ratios as high as 98:2 in favor of one isomer.[2]
-
Temperature Control: In some systems, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the regioisomeric ratio.[6] A systematic temperature screen is advisable.
-
Use of Pre-activated Substrates: Synthesizing pyrazoles from α,β-alkynic hydrazones can offer excellent regioselectivity through electrophilic cyclization.[12]
Difficult Product Purification
Question: My crude product is a dark, oily mixture, and I'm having trouble purifying it. What are some effective purification strategies?
Answer:
Purification challenges in pyrazole synthesis often arise from the formation of colored impurities, residual starting materials, and side products.
A. Common Impurities and Their Origins:
-
Colored Impurities: These are often due to the decomposition or side reactions of the hydrazine starting material, which can form highly colored byproducts.[13]
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted 1,3-dicarbonyl compounds and hydrazine.
-
Side Products: Depending on the reaction conditions, various side reactions can occur, leading to a complex crude mixture.
B. Purification Protocol:
-
Initial Work-up:
-
If your product precipitates from the reaction mixture, filtration can be a straightforward initial purification step.[5][7] Wash the solid with a solvent in which your product is insoluble but the impurities are soluble (e.g., cold water or a nonpolar solvent like hexanes).[5][13]
-
For non-precipitating products, perform a liquid-liquid extraction. Use an appropriate organic solvent to extract the product from the aqueous reaction mixture. Wash the organic layer with brine to remove water-soluble impurities.
-
-
Chromatography:
-
Column Chromatography: This is a highly effective method for separating the desired pyrazole from impurities.[14] A silica gel column is typically used, with a gradient of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) as the eluent.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of your column chromatography and to identify the fractions containing your pure product.[5][7]
-
-
Crystallization:
-
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[13] Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing pyrazoles include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.
-
-
Acid-Base Extraction:
-
Pyrazoles are basic and can be protonated by acids to form salts.[15] This property can be exploited for purification. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The pyrazole will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis, and what is its general mechanism?
The Knorr pyrazole synthesis is a classical and widely used method for preparing pyrazoles.[16] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][16]
Q2: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction?
Substituent effects can significantly influence the rate and outcome of pyrazole synthesis.
-
On the 1,3-dicarbonyl compound: Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack by the hydrazine.
-
On the hydrazine: Electron-donating groups on the hydrazine increase its nucleophilicity, which can lead to a faster reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and can slow down the reaction. These electronic effects can also influence the regioselectivity of the reaction with unsymmetrical dicarbonyls.[11][17]
Q3: Are there any "green" or environmentally friendly methods for pyrazole synthesis?
Yes, several green chemistry approaches have been developed for pyrazole synthesis. These include:
-
Solvent-free reactions: Conducting the synthesis without a solvent can reduce waste and simplify work-up.[8]
-
Microwave-assisted synthesis: This technique often leads to shorter reaction times, lower energy consumption, and higher yields.[9]
-
Use of water as a solvent: Water is a green and inexpensive solvent, and some pyrazole syntheses have been successfully performed in aqueous media.[18]
-
Catalysis with recyclable catalysts: The use of heterogeneous or recyclable catalysts can minimize waste.[1]
Q4: Can I synthesize pyrazoles from precursors other than 1,3-dicarbonyls?
Absolutely. While the Knorr synthesis is common, pyrazoles can be synthesized from a variety of starting materials, including:
-
α,β-Unsaturated ketones and aldehydes (chalcones): These react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[2]
-
Acetylenic ketones: These can undergo cyclocondensation with hydrazines to form pyrazoles, though this can also lead to regioisomeric mixtures.[1]
-
1,3-Diols: These can be converted to pyrazoles via ruthenium-catalyzed hydrogen transfer reactions in the presence of a hydrazine.[19]
-
Diazo compounds: The [3+2] cycloaddition of diazo compounds with alkynes is another powerful method for pyrazole synthesis.[2]
Q5: What are some common catalysts used in pyrazole synthesis?
A variety of catalysts can be employed to promote pyrazole formation. The choice of catalyst depends on the specific reaction.
| Catalyst Type | Examples | Application |
| Homogeneous Acid Catalysts | Acetic Acid, p-Toluenesulfonic acid | Knorr pyrazole synthesis[1][20] |
| Heterogeneous Catalysts | Nano-ZnO, SrFe12O19 magnetic nanoparticles | Green synthesis protocols[2][21] |
| Lewis Acids | Lithium perchlorate, Silver triflate (AgOTf) | Synthesis from specific precursors[1][20] |
| Transition Metal Catalysts | Palladium, Rhodium, Ruthenium complexes | Synthesis via C-H activation or from diols[19][21] |
III. Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a typical synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude pyrazole product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at an elevated temperature.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
IV. References
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available from: --INVALID-LINK--
-
A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. Available from: --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available from: --INVALID-LINK--
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a - ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: --INVALID-LINK--
-
synthesis of pyrazoles - YouTube. Available from: --INVALID-LINK--
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Available from: --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available from: --INVALID-LINK--
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available from: --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available from: --INVALID-LINK--
-
Optimization of the reaction conditions for the synthesis of pyrazole... - ResearchGate. Available from: --INVALID-LINK--
-
Pyrazole synthesis - Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: --INVALID-LINK--
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available from: --INVALID-LINK--
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available from: --INVALID-LINK--
-
Knorr Pyrazole Synthesis - Chem Help ASAP. Available from: --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available from: --INVALID-LINK--
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available from: --INVALID-LINK--
-
(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest - ResearchGate. Available from: --INVALID-LINK--
-
Unit 4 Pyrazole | PDF - Slideshare. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. Available from: --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available from: --INVALID-LINK--
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available from: --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available from: --INVALID-LINK--
-
Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available from: --INVALID-LINK--
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available from: --INVALID-LINK--
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected NMR Peaks for Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to help you navigate the complexities of their NMR spectra and troubleshoot unexpected observations. Pyrazoles, while structurally simple, often present NMR spectra that are more complex than anticipated due to their unique electronic and structural properties. This resource provides in-depth, experience-driven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Averaged or Fewer Than Expected Signals for Ring Protons/Carbons
Q1: My ¹H or ¹³C NMR spectrum of an unsymmetrically substituted pyrazole shows fewer signals than I predicted. For instance, the signals for the C3 and C5 positions appear as a single, averaged peak. Why is this happening?
A1: This is a classic and common observation for N-unsubstituted pyrazoles and is typically due to a phenomenon called annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[1][2] This results in the chemical environments of the C3 and C5 positions (and their attached protons) becoming equivalent on average, leading to a single coalesced signal for each pair.
Troubleshooting Workflow: Deciphering Tautomeric Exchange
If you suspect rapid tautomeric exchange is simplifying your spectrum, the following experimental steps can help you resolve the individual tautomers.
By lowering the temperature of your NMR experiment, you can slow down the rate of proton exchange.[1][3] If the exchange rate becomes slow enough, you may be able to "freeze out" the individual tautomers and observe distinct signals for the C3 and C5 positions.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve your pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., deuterated dichloromethane (CD₂Cl₂), toluene-d₈, or tetrahydrofuran-d₈).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature and monitor the signals for the C3/C5 positions. Look for broadening, followed by splitting into two distinct signals as the temperature decreases.
Caption: Tautomeric exchange in pyrazoles and its effect on NMR spectra at different temperatures.
The rate of proton exchange is highly dependent on the solvent.[1][4]
-
Protic solvents (e.g., D₂O, CD₃OD) can accelerate the exchange through hydrogen bonding, making it more difficult to resolve the tautomers.
-
Aprotic, non-polar solvents (e.g., benzene-d₆, toluene-d₈) generally slow down the exchange, increasing the likelihood of observing distinct signals even at room temperature.
Recommendation: If you observe averaged signals in a solvent like DMSO-d₆, try acquiring the spectrum in benzene-d₆.
Issue 2: Broad or Missing N-H Proton Signal
Q2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. Where did it go?
A2: The disappearance or significant broadening of the N-H proton signal is a common feature in the ¹H NMR spectra of pyrazoles and is also related to exchange phenomena.[1] Several factors contribute to this:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules (self-association), residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to a broader signal.
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the deuterium atoms of the solvent. This results in the signal being "washed out" and becoming undetectable in the ¹H NMR spectrum.[1]
Troubleshooting Workflow: Detecting the Elusive N-H Proton
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water. Using freshly opened ampoules of solvent or storing solvents over molecular sieves is recommended.
-
Vary the Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations can sometimes sharpen the N-H signal.
-
D₂O Shake: To confirm if a broad peak is indeed an exchangeable proton (like N-H or O-H), add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H peak should disappear.
Caption: Factors contributing to the broadening of the N-H proton signal in pyrazole NMR.
Issue 3: Unambiguous Assignment of Ring Positions
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole, especially when tautomerism is suppressed?
A3: While 1D NMR provides initial chemical shift information, unambiguous assignment in substituted pyrazoles often requires 2D NMR spectroscopy. Techniques like HSQC and HMBC are invaluable for this purpose.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows you to confidently identify which proton is attached to which carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For example, you can look for a correlation between the H4 proton and the C3 and C5 carbons to confirm their assignments.
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Acquisition: Run standard ¹H, ¹³C, HSQC, and HMBC experiments. The HMBC experiment may require a longer acquisition time.
-
Data Analysis:
-
Use the HSQC spectrum to link each proton to its directly attached carbon.
-
In the HMBC spectrum, look for key long-range correlations. For example, the proton at the C4 position should show a cross-peak to both the C3 and C5 carbons. The proton at C5 should show a correlation to C4 and C3. These correlations create a network of connectivity that allows for confident assignment.
-
The following table provides illustrative chemical shift ranges for pyrazole protons and carbons. Actual values will vary significantly based on substituents and solvent.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 10.0 - 14.0 (often broad) | - |
| H3 | 7.5 - 8.5 | 130 - 150 |
| H4 | 6.2 - 6.8 | 100 - 110 |
| H5 | 7.5 - 8.5 | 125 - 145 |
Note: Data is illustrative and highly dependent on the specific molecule and experimental conditions.[5][6][7][8][9]
Issue 4: Unexpected Peaks from Impurities
Q4: I see extra peaks in my spectrum that don't correspond to my pyrazole product. What could they be?
A4: Unexpected peaks often arise from residual solvents, starting materials, or by-products from the synthesis.
-
Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes, acetone) can be difficult to remove completely and are a common source of impurity peaks.[10]
-
Water: Even in "dry" deuterated solvents, a residual water peak is often present. Its chemical shift is solvent-dependent.
-
Starting Materials/By-products: Incomplete reactions or side reactions can lead to the presence of starting materials or related impurities in your final sample.[11]
-
Check Solvent Peaks: Compare the chemical shifts of the unknown peaks to standard charts of residual solvent peaks.
-
Spiking Experiment: If you suspect the presence of a particular starting material, add a small amount of that authentic material to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected peak confirms its identity.
-
Purity Check: Use another analytical technique, such as LC-MS or TLC, to assess the purity of your sample and identify the masses of any impurities.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. eresearchco.com [eresearchco.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Pyrazole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole analogs. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your experimental workflows, and ultimately accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the exploration of pyrazole analogs.
Q1: My pyrazole synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to reaction conditions.[1] Incomplete reaction, side product formation, and difficulties in purification are common culprits. To improve your yield, consider the following:
-
Reaction Conditions: Ensure your reaction is running at the optimal temperature and for a sufficient duration. Some reactions may benefit from microwave irradiation to reduce reaction times and increase yields.[2]
-
Catalyst: The choice of catalyst can be critical. While some reactions proceed without a catalyst, acidic or basic catalysts can significantly enhance the reaction rate. For instance, a catalytic amount of a mineral acid like HCl can be effective.[3]
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions. Ensure your starting materials are of high purity.
-
Workup Procedure: During the workup, your product might be partially lost. Optimize your extraction and purification methods to minimize loss.
Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyls.[4] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products that can be difficult to separate.[5][6] Several factors influence regioselectivity:
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate one carbonyl group over the other, directing the nucleophilic attack of the hydrazine.
-
Solvent Choice: The solvent can play a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[4]
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby affecting the regiochemical outcome.
Q3: My synthesized pyrazole analog has poor solubility in aqueous solutions, which is problematic for biological assays. What can I do?
A3: Poor aqueous solubility is a common issue with many organic compounds, including pyrazole derivatives.[7] This can significantly impact the reliability of your biological assay results. Here are some strategies to address this:
-
Co-solvents: Use a co-solvent system. Dissolve your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous assay buffer.[8] Be mindful of the final solvent concentration, as it can affect the biological system.
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as PEG400, Tween-80, or cyclodextrins can significantly enhance bioavailability.[9]
-
Salt Formation: If your pyrazole analog has an ionizable group, converting it to a salt can dramatically improve its aqueous solubility.[8]
-
Structural Modification: In the long term, you can modify the structure of your analog to include more polar functional groups, guided by structure-activity relationship (SAR) studies.
Q4: I am observing inconsistent results in my high-throughput screening (HTS) of pyrazole analogs. What could be the cause?
A4: Inconsistent HTS results can be frustrating and are often traced back to compound-related issues or assay artifacts.[10]
-
Compound Precipitation: As mentioned above, poor solubility can lead to compound precipitation in the assay wells, resulting in variable effective concentrations.[11]
-
Assay Interference: Some compounds can interfere with the assay technology itself. For example, they might absorb light at the same wavelength as your detection signal or have fluorescent properties that create a false-positive signal.[12]
-
Compound Instability: Your pyrazole analogs might not be stable under the assay conditions (e.g., pH, temperature), leading to degradation over the course of the experiment.
It's crucial to perform counter-screens and secondary assays to validate your primary hits and rule out false positives.
Troubleshooting Guides
This section provides more detailed guidance on specific experimental challenges.
Guide 1: Troubleshooting Low Yield in Pyrazole Synthesis
Low yields can be a significant roadblock. This guide will help you systematically diagnose and resolve the issue.
Problem: The yield of your pyrazole synthesis is consistently below expectations.
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Detailed Steps & Explanations:
-
Verify Purity of Starting Materials: Use techniques like NMR to confirm the purity of your 1,3-dicarbonyl compound and hydrazine. Contaminants can lead to undesired side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition.
-
Time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.
-
Solvent: The choice of solvent can influence both the solubility of your reactants and the reaction pathway. Experiment with different solvents of varying polarity.
-
-
Evaluate Catalyst: If you are not using a catalyst, consider adding a catalytic amount of an acid (e.g., acetic acid, HCl) or a base. If you are already using a catalyst, try varying its concentration or switching to a different one.
-
Analyze Workup & Purification: Ensure your extraction procedure is efficient and that your compound is not being lost during purification. Column chromatography conditions (silica gel vs. alumina, solvent system) should be optimized.
-
Identify Side Products: If the yield is still low, try to isolate and characterize any major side products. Understanding what else is being formed can provide valuable clues about how to adjust the reaction conditions to favor your desired product.[13]
Guide 2: Achieving Regioselectivity in Pyrazole Synthesis
Controlling the formation of a single regioisomer is key for unambiguous structure-activity relationship studies.
Problem: Your reaction is producing an inseparable or difficult-to-separate mixture of pyrazole regioisomers.
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Experimental Considerations |
| Steric Control | Utilize bulky substituents on the 1,3-dicarbonyl or hydrazine to direct the reaction to the less hindered carbonyl group. | Synthesize precursors with sterically demanding groups like tert-butyl or phenyl. |
| Electronic Control | Introduce electron-withdrawing or -donating groups to modulate the electrophilicity of the carbonyl carbons. | An electron-withdrawing group (e.g., -CF3) will make the adjacent carbonyl more electrophilic. |
| Solvent Effects | Use solvents that can selectively solvate transition states or reactants. | Fluorinated alcohols like TFE or HFIP can enhance regioselectivity through hydrogen bonding.[4] |
| pH Adjustment | Alter the pH to change the nucleophilicity of the hydrazine nitrogens. | Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, which can alter its reactivity and the regiochemical outcome. |
| Alternative Synthetic Routes | Employ methods like [3+2] cycloadditions that offer inherent regiocontrol. | Reactions of nitrile imines with alkynes are often highly regioselective.[14] |
Experimental Protocol: Regioselective Synthesis using a Fluorinated Solvent
This protocol is an example of how to leverage solvent effects to control regioselectivity, based on the findings that fluorinated alcohols can significantly favor the formation of one regioisomer.[4]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel. The separation of regioisomers, if any are present, can be achieved using an appropriate eluent system.[5]
Guide 3: Overcoming Compound Precipitation in Biological Assays
Ensuring your compound remains in solution is critical for obtaining accurate and reproducible biological data.
Problem: Your pyrazole analog precipitates out of solution upon dilution into the aqueous assay buffer.
Workflow for Addressing Compound Precipitation:
Caption: A workflow for troubleshooting and preventing compound precipitation in biological assays.
Detailed Strategies:
-
Determine Maximum Aqueous Solubility: Before running your assay, determine the kinetic solubility of your compound in the assay buffer. This can be done using nephelometry or by simple visual inspection of serial dilutions.[15]
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay should be kept to a minimum, typically below 1%, as higher concentrations can cause compound precipitation and may be toxic to cells.[15]
-
Introduce Solubilizing Agents: If your compound is still precipitating, consider adding a small amount of a biocompatible surfactant like Pluronic F-68 or Cremophor EL to your assay buffer.
-
Modify Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Also, pre-warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound stock can help. Add the stock solution to the buffer while vortexing to ensure rapid mixing and avoid localized high concentrations.[16]
-
Reformulation: For particularly challenging compounds, more advanced formulation strategies may be necessary, such as complexation with cyclodextrins.[8]
Structure-Activity Relationship (SAR) Guided Optimization
Once you have a hit from your initial screen, the next step is to optimize its biological activity. This is achieved through a systematic process of modifying the chemical structure and observing the effects on potency, selectivity, and other properties.
Interpreting Initial SAR Data:
Let's consider a hypothetical pyrazole analog with moderate inhibitory activity (IC50 in the micromolar range) against a target kinase.
Workflow for SAR-Guided Lead Optimization:
Caption: A workflow for optimizing the biological activity of a pyrazole hit compound.
Case Study Example: Optimizing a Kinase Inhibitor
-
Initial Hit: A pyrazole with a phenyl group at R1 and a methyl group at R2.
-
Step 1: Modify R1:
-
Replace the phenyl group with other substituted aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl, 3-pyridyl).
-
Observation: The 4-chlorophenyl analog shows a 5-fold increase in potency. This suggests a hydrophobic pocket in the target's binding site that can accommodate a halogen. The 4-methoxyphenyl analog loses activity, indicating that a hydrogen bond donor or a bulky group at this position is not well-tolerated.
-
-
Step 2: Modify R2:
-
Keeping the 4-chlorophenyl at R1, replace the methyl group at R2 with larger alkyl groups (ethyl, isopropyl) and small cyclic groups (cyclopropyl).
-
Observation: The ethyl and isopropyl analogs show a slight decrease in activity, suggesting that this pocket is sterically constrained. The cyclopropyl analog, however, shows a 2-fold increase in potency, indicating that a rigid, small ring is favored.
-
-
Step 3: Combine Favorable Modifications:
-
Synthesize the analog with a 4-chlorophenyl group at R1 and a cyclopropyl group at R2.
-
Result: This new analog shows a 20-fold improvement in potency compared to the original hit, demonstrating the power of iterative, SAR-guided optimization. Molecular docking studies can further rationalize these findings and guide the design of even more potent compounds.[17]
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 14. ijrpr.com [ijrpr.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.
Overview of the Synthetic Pathway
The industrial synthesis of this compound is typically a three-step process. Understanding the nuances of each step is critical for successful scale-up.
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid . While direct, publicly available experimental spectra for this specific molecule (CAS No. 187998-35-2) are not presently accessible in major databases, this guide will establish a robust framework for its characterization.[1] By leveraging foundational spectroscopic principles and comparing data from structurally similar pyrazole derivatives, we can predict and interpret the spectral features of the title compound with a high degree of confidence. This comparative approach not only serves as a practical tool for researchers working with this specific molecule but also as an educational resource for the spectral analysis of related pyrazole-based compounds, which are of significant interest as potential anti-inflammatory agents and for other biological activities.[2][3][4]
Predicted Spectroscopic Data for this compound
The structural features of this compound, including a substituted phenyl ring, a pyrazole core, a methyl group, and a carboxylic acid, will give rise to a unique spectroscopic fingerprint.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 165.0 - 175.0 | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[5] The carbonyl carbon resonates in a characteristic downfield region.[5] |
| Pyrazole H-3 | 7.8 - 8.2 (s) | 135.0 - 145.0 | The proton on the C-3 position of the pyrazole ring is expected to be a singlet and in the aromatic region. |
| Phenyl H-2', H-6' | 7.4 - 7.6 (d) | 129.0 - 131.0 | These protons are ortho to the chlorine atom and will appear as a doublet due to coupling with the H-3' and H-5' protons. |
| Phenyl H-3', H-5' | 7.3 - 7.5 (d) | 128.0 - 130.0 | These protons are meta to the chlorine atom and will also appear as a doublet. |
| Methyl (-CH₃) | 2.4 - 2.7 (s) | 10.0 - 15.0 | The methyl group attached to the pyrazole ring will be a singlet in the upfield region. |
| Pyrazole C-4 | 110.0 - 120.0 | N/A | This quaternary carbon will not have a corresponding proton signal. |
| Pyrazole C-5 | 140.0 - 150.0 | N/A | This quaternary carbon is attached to the methyl group. |
| Phenyl C-1' | 135.0 - 140.0 | N/A | This is the ipso-carbon attached to the pyrazole nitrogen. |
| Phenyl C-4' | 130.0 - 135.0 | N/A | This is the ipso-carbon attached to the chlorine atom. |
Mass Spectrometry Fragmentation
In mass spectrometry, particularly with electron ionization (EI), the molecular ion peak (M⁺) for C₁₁H₉ClN₂O₂ is expected at m/z 236.03.[1] A prominent M+2 peak at m/z 238 will also be observed with approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for carboxylic acid derivatives often involve the loss of the carboxylic acid group (as COOH, m/z 45) or cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[6]
Comparative Spectral Data from Related Pyrazole Derivatives
To substantiate our predictions, we will now examine the available spectral data from two structurally analogous compounds.
Case Study 1: ¹³C NMR of 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This compound differs from our target molecule by the presence of an additional methyl group at the C-3 position of the pyrazole ring. The ¹³C NMR spectrum of this analog provides valuable comparative data for the carbon skeleton.
Table 2: Comparison of Predicted ¹³C NMR Data with an Analog
| Carbon Assignment | Predicted for Target Compound (ppm) | Observed for 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (ppm) [7] | Analysis of Differences |
| Carboxylic Acid (-COOH) | 165.0 - 175.0 | ~167 | The observed value falls within the predicted range. |
| Pyrazole C-4 | 110.0 - 120.0 | ~115 | The observed value is within the expected range. |
| Pyrazole C-5 | 140.0 - 150.0 | ~148 | The observed value is consistent with the prediction. |
| Phenyl C-1' | 135.0 - 140.0 | ~138 | The chemical environment is very similar. |
| Phenyl C-4' | 130.0 - 135.0 | ~133 | The chemical environment is very similar. |
| Phenyl C-2', C-6' | 129.0 - 131.0 | ~129 | The observed value aligns with the prediction. |
| Phenyl C-3', H-5' | 128.0 - 130.0 | ~128 | The observed value aligns with the prediction. |
| Methyl (-CH₃) at C-5 | 10.0 - 15.0 | ~12 | The observed value is within the predicted range. |
| Pyrazole C-3 | 135.0 - 145.0 | ~150 | The presence of an additional methyl group at C-3 in the analog causes a downfield shift for this carbon. |
Case Study 2: ¹H NMR of 1H-pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-5-methyl-,ethyl ester
This compound is an ethyl ester derivative where the 4-chlorophenyl group is attached to the pyrazole nitrogen via a methylene (-CH₂-) bridge. While not a direct analog, its ¹H NMR spectrum offers insights into the spin systems of the substituted phenyl and pyrazole moieties.
Table 3: Comparison of Predicted ¹H NMR Data with an Ester Derivative
| Proton Assignment | Predicted for Target Compound (ppm) | Observed for Ethyl Ester Derivative (ppm) [8] | Analysis of Differences |
| Pyrazole H-3 | 7.8 - 8.2 (s) | ~7.9 (s) | The pyrazole proton signal is in a similar region. |
| Phenyl Protons | 7.3 - 7.6 (two d) | ~7.2-7.4 (m) | The signals for the 4-chlorophenyl group are present in the aromatic region, though the substitution pattern and electronic effects differ slightly due to the methylene bridge. |
| Methyl (-CH₃) | 2.4 - 2.7 (s) | ~2.5 (s) | The methyl group on the pyrazole ring shows a similar chemical shift. |
| Methylene (-CH₂-) | N/A | ~5.4 (s) | This signal is unique to the ester derivative. |
| Ethyl Ester (-OCH₂CH₃) | N/A | ~4.2 (q), ~1.3 (t) | These signals are characteristic of the ethyl ester group. |
Experimental Protocols
To acquire high-quality NMR and mass spectrometry data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with residual water in the solvent, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for carboxylic acids as it can slow down this exchange.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field strength spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.
Conclusion
References
- 1. This compound | CAS 187998-35-2 [matrix-fine-chemicals.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Analogs
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility has established it as a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[1][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4]
This guide provides a comparative analysis of the biological activities of various pyrazole analogs, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that substantiates their therapeutic potential. Designed for researchers and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of next-generation pyrazole-based therapeutics.
Part 1: Comparative Analysis of Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms of action.[5] Many function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6][7] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase.[5][8][9]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring.[5]
-
Kinase Inhibition: The introduction of specific moieties can confer potent inhibitory activity against various kinases. For instance, certain pyrazolo[4,3-c]pyridine derivatives show strong inhibition of kinases in the PI3K/AKT pathway.[8] Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors.[8] The dual inhibition of EGFR and VEGFR-2 by some 5-alkylated selanyl-1H-pyrazole derivatives highlights their potential to combat tumor growth and angiogenesis simultaneously.[8][10]
-
Hydrophobicity: Studies have shown that higher hydrophobicity can lead to better bonding affinity with the often lipophilic lining of kinase active sites, enhancing antitumor activity.[8]
-
Hybrid Molecules: Fusing the pyrazole core with other pharmacologically active scaffolds, such as indole or 1,2,3-triazole, has yielded hybrid compounds with potent cytotoxicity, often exceeding that of standard drugs like doxorubicin.[8][11]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazole analogs against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Derivative | Target Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| Pyrazolo[1,5-a]pyrimidine (46) | HCT116 (Colon) | 1.51 | - | - | [8] |
| Pyrazolo[1,5-a]pyrimidine (47) | MCF7 (Breast) | 7.68 | - | - | [8] |
| Pyrazole-Indole Hybrid (33) | HepG2 (Liver) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [8] |
| Pyrazole Carbaldehyde (43) | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |
| Pyrazolo[4,3-f]quinoline (48) | HCT116 (Colon) | 1.7 | - | - | [8] |
| 1,3,4-Trisubstituted Pyrazole (KA5) | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [12][13] |
| 1,2,3-Triazole-Pyrazole Hybrid (163) | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [11] |
Targeted Signaling Pathway: EGFR & VEGFR-2 Inhibition
Many pyrazole analogs function by dually inhibiting EGFR and VEGFR-2 tyrosine kinases, which disrupts downstream signaling pathways essential for cancer cell proliferation and angiogenesis.
Part 2: Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example of a clinically successful, selective cyclooxygenase-2 (COX-2) inhibitor.[14][15] The primary mechanism involves inhibiting the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16][17]
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced during inflammation.[18] Non-selective NSAIDs inhibit both isoforms, leading to common gastrointestinal side effects. Pyrazole analogs like Celecoxib achieve their therapeutic effect with an improved safety profile by selectively inhibiting COX-2.[18] This selectivity is often attributed to specific structural features, such as a sulfonamide side chain, that bind to a hydrophilic pocket present in the COX-2 active site but not in COX-1.[16][18]
Quantitative Comparison of COX-2 Inhibition
The following table compares the in vitro COX-2 inhibitory activity (IC₅₀) and selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) of various pyrazole analogs. A higher SI value indicates greater selectivity for COX-2.
| Compound Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |
| Celecoxib (Reference) | ~0.04 (Varies by assay) | >100 | [11][19] |
| Thiazolidindione Hybrid (129b) | 0.88 | 9.26 | [11] |
| Methoxy-Substituted Hybrid (128c) | 0.62 | 8.85 | [11] |
| Pyrazole Moiety (132b) | 0.0035 (3.5 nM) | Not Reported | [11] |
| Adamantyl-Pyrazole (33) | 2.52 | Not Reported | [20] |
Arachidonic Acid Pathway and COX Inhibition
The diagram below illustrates the conversion of arachidonic acid to prostaglandins and how selective COX-2 inhibitors intervene in this process.
Part 3: Comparative Analysis of Antimicrobial Activity
The pyrazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[21][22] These compounds have demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][11][23]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency and spectrum of pyrazole analogs are dictated by their substitution patterns.
-
Hybridization: Incorporating moieties like thiosemicarbazone or thiazolidinone through molecular hybridization can yield derivatives with significant activity against bacteria such as Staphylococcus aureus (including MRSA) and Escherichia coli.[11]
-
Hydrazones: Pyrazole-carbothiohydrazide derivatives that form hydrazones have shown remarkable broad-spectrum antibacterial and antifungal activities, with MIC values in some cases lower than standard drugs like chloramphenicol and clotrimazole.[21]
-
Specific Substitutions: The presence of quinolinyl chalcone groups or specific amido-carbonitrile functionalities has been shown to result in potent antimicrobial effects.[1]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative pyrazole analogs, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.
| Compound Derivative | Microorganism | Activity Measurement | Source |
| Amido-carbonitrile (157) | S. aureus (MRSA) | MIC: 25.1 µM | [1] |
| Hydrazone (21a) | S. aureus | Inhibition Zone: 22 mm | [21] |
| Hydrazone (21a) | B. subtilis | Inhibition Zone: 30 mm | [21] |
| Hydrazone (21a) | E. coli | Inhibition Zone: 27 mm | [21] |
| Hydrazone (21a) | A. niger (Fungus) | Inhibition Zone: 35 mm | [21] |
| Hydrazone (21a) | A. niger (Fungus) | MIC: 2.9 - 7.8 µg/mL | [21] |
| β-enaminonitrile (3c) | Gram-positive & Gram-negative | Potent high inhibitory activity | [24] |
Part 4: Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used to evaluate the biological activities of pyrazole analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test pyrazole analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Protocol 2: Agar Disc Diffusion Method for Antimicrobial Screening
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a compound-impregnated disc.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test pyrazole analogs at a known concentration
-
Positive control (e.g., Ampicillin, Clotrimazole) and negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial inoculum using a sterile cotton swab.
-
Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution, positive control, and negative control onto separate discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The pyrazole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity.[4] Through strategic chemical modifications, pyrazole analogs have been developed as potent and selective agents against cancer, inflammation, and microbial infections. Structure-activity relationship studies consistently reveal that fine-tuning substitutions on the pyrazole ring is key to enhancing potency, modulating selectivity, and improving pharmacological profiles.[8][25][26] The data and protocols presented in this guide underscore the immense therapeutic potential of pyrazole derivatives and provide a framework for the continued development of novel, highly effective therapeutic agents based on this versatile heterocyclic core.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. academicstrive.com [academicstrive.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. ClinPGx [clinpgx.org]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meddocsonline.org [meddocsonline.org]
- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Cyclooxygenase Inhibition: Evaluating 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Against Established COX Inhibitors
A Research Proposal and Methodological Guide for Scientists and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating a Novel Pyrazole Carboxylic Acid Derivative
The therapeutic landscape of anti-inflammatory agents is dominated by inhibitors of cyclooxygenase (COX) enzymes. These enzymes, existing primarily as two isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their role in prostaglandin synthesis. While non-selective NSAIDs, such as aspirin and ibuprofen, effectively reduce pain and inflammation by inhibiting both isoforms, their therapeutic utility is often limited by gastrointestinal side effects stemming from the inhibition of the constitutively expressed COX-1.[1][2] This led to the development of selective COX-2 inhibitors, or "coxibs," like celecoxib and the withdrawn rofecoxib, designed to target the inducible COX-2 enzyme at sites of inflammation while sparing the protective functions of COX-1.[3][4]
The pyrazole scaffold has proven to be a privileged structure in the design of selective COX-2 inhibitors, with celecoxib being a prime example.[5] Extensive structure-activity relationship (SAR) studies have revealed that the 1,5-diarylpyrazole core is particularly effective for achieving COX-2 selectivity.[6][7] The compound of interest, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , incorporates this key pyrazole nucleus. While its primary applications to date have been in agricultural chemistry, its structural similarity to known COX inhibitors warrants a thorough investigation into its potential as a novel anti-inflammatory agent.[8]
This guide serves as a comprehensive research proposal, outlining the necessary experimental framework to characterize the COX inhibitory profile of this compound. We will detail the established methodologies for in vitro and in vivo evaluation, providing a direct comparative context with well-characterized non-selective and selective COX inhibitors.
The Competitive Landscape: A Snapshot of Established COX Inhibitors
To establish a robust baseline for comparison, it is crucial to understand the distinct mechanisms and inhibitory profiles of existing COX inhibitors.
-
Non-Selective COX Inhibitors:
-
Aspirin: Uniquely, aspirin acts as an irreversible inhibitor by acetylating a serine residue in the active site of both COX-1 and COX-2, with a preference for COX-1.[6][9] This irreversible action is the basis for its long-lasting antiplatelet effect.[1]
-
Ibuprofen: As a reversible, non-selective inhibitor, ibuprofen competes with arachidonic acid at the active site of both COX isoforms.[2]
-
-
Selective COX-2 Inhibitors (Coxibs):
-
Celecoxib: A diarylpyrazole derivative, celecoxib exhibits a high degree of selectivity for COX-2 over COX-1.[3][10] Its chemical structure allows it to bind to a side pocket present in the COX-2 active site, which is absent in COX-1.[4]
-
Rofecoxib: Though withdrawn from the market due to cardiovascular concerns, rofecoxib is a highly selective COX-2 inhibitor and remains a valuable research tool for understanding the implications of profound COX-2 inhibition.[11][12]
-
The following table summarizes the inhibitory profiles of these established drugs, providing key quantitative data that will serve as benchmarks for our investigation of this compound.
| Drug | Type | Mechanism of Action | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Aspirin | Non-Selective | Irreversible Acetylation | ~1-10 | >100 | ~0.1 |
| Ibuprofen | Non-Selective | Reversible Competitive | ~13 | ~370 | ~0.04 |
| Celecoxib | COX-2 Selective | Reversible Competitive | ~15 | ~0.04 | >375 |
| Rofecoxib | COX-2 Selective | Reversible Competitive | >100 | ~0.53 | >188 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[2][13][14]
Proposed Experimental Evaluation of this compound
To elucidate the potential of this compound as a COX inhibitor, a multi-tiered experimental approach is proposed. This will involve in vitro enzymatic assays, cell-based functional assays, and an in vivo model of acute inflammation.
Part 1: In Vitro Characterization of COX-1 and COX-2 Inhibition
The initial and most critical step is to determine the direct inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes. This will provide the half-maximal inhibitory concentrations (IC50) and the crucial COX-2 selectivity index.
Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation:
-
Prepare a stock solution of this compound and reference inhibitors (Aspirin, Ibuprofen, Celecoxib) in DMSO.
-
Perform serial dilutions of the stock solutions to create a range of test concentrations.
-
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and purified ovine or human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (substrate) to all wells except the background.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized during the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[14]
-
Part 2: Cell-Based Assessment of Prostaglandin E2 Production
To validate the in vitro findings in a more physiologically relevant system, a cell-based assay will be employed to measure the inhibition of prostaglandin E2 (PGE2) production. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells are a well-established model for this purpose, as LPS induces the expression of COX-2.
Experimental Protocol: PGE2 Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound or reference inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Follow the kit manufacturer's instructions for the competitive ELISA procedure, which typically involves incubating the supernatant with a PGE2-horseradish peroxidase (HRP) conjugate and a limited amount of anti-PGE2 antibody.
-
After washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the IC50 value for the inhibition of PGE2 production for each compound.
-
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
A positive result in the in vitro and cell-based assays would strongly justify proceeding to an in vivo model to assess the anti-inflammatory efficacy of this compound. The carrageenan-induced paw edema model in rats is a classic and well-validated assay for acute inflammation that is largely dependent on prostaglandin synthesis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and multiple dose groups for the test compound.
-
-
Dosing:
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 30-60 minutes) before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcomes and Future Directions
The proposed series of experiments will provide a comprehensive initial characterization of the anti-inflammatory potential of this compound. The data generated will allow for a direct comparison with established non-selective and selective COX inhibitors.
-
Scenario 1: Potent and Selective COX-2 Inhibition: If the compound demonstrates high affinity and selectivity for COX-2, it would be a promising lead for further development as a novel anti-inflammatory drug with a potentially favorable gastrointestinal safety profile. Subsequent studies would focus on medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as more extensive preclinical safety and efficacy evaluations.
-
Scenario 2: Non-Selective COX Inhibition: Should the compound inhibit both COX-1 and COX-2, it would be classified as a traditional NSAID. While still potentially useful, its therapeutic window might be limited by the risk of gastrointestinal side effects.
-
Scenario 3: Weak or No COX Inhibition: A lack of significant inhibitory activity would suggest that the anti-inflammatory potential of this particular pyrazole derivative is limited, and further investigation may not be warranted.
Regardless of the outcome, this systematic evaluation will provide valuable data for the scientific community and contribute to the broader understanding of the structure-activity relationships of pyrazole-based compounds as potential modulators of the inflammatory response.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Herbicides for Researchers and Agricultural Scientists
This guide provides an in-depth comparative analysis of pyrazole herbicides, a critical class of compounds in modern agriculture. Designed for researchers, scientists, and professionals in crop protection, this document delves into the mechanisms, efficacy, and environmental profiles of key pyrazole herbicides, supported by experimental data and protocols. Our objective is to offer a scientifically rigorous resource that informs research and development in weed management.
Introduction to Pyrazole Herbicides: A Versatile Chemical Class
Pyrazole herbicides are a diverse group of synthetic organic compounds characterized by a central pyrazole ring structure. Their versatility stems from the wide range of physiological processes in plants that they can disrupt, leading to their classification into several different Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) groups. This chemical class has gained significant traction in the agricultural sector due to the development of highly effective and selective herbicides.
The primary modes of action for commercially significant pyrazole herbicides include:
-
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis (Group 15): These herbicides disrupt the formation of VLCFAs, which are essential components of plant cell membranes and protective waxes.
-
Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Group 27): By blocking this key enzyme in the carotenoid biosynthesis pathway, these herbicides cause bleaching of new growth and eventual plant death.
-
Inhibition of Protoporphyrinogen IX Oxidase (PPO) (Group 14): These herbicides interfere with chlorophyll and heme biosynthesis, leading to the rapid accumulation of phototoxic intermediates that destroy cell membranes.
This guide will focus on a comparative analysis of representative herbicides from these key groups, providing insights into their practical applications and the scientific principles underpinning their activity.
Comparative Performance of Key Pyrazole Herbicides
The selection of an appropriate herbicide is contingent upon a variety of factors, including the target weed spectrum, crop safety, and environmental conditions. Below is a comparative analysis of three prominent pyrazole herbicides: Pyroxasulfone (Group 15), Topramezone (Group 27), and Pinoxaden (a phenylpyrazole in Group 1).
Efficacy Against Key Weed Species
The efficacy of a herbicide is typically quantified by the dose required to achieve a certain level of weed control, often expressed as the GR₅₀ (the dose that reduces plant growth by 50%).
| Herbicide | HRAC/WSSA Group | Primary Target Weeds | Typical GR₅₀ (g a.i./ha) | Supporting Studies |
| Pyroxasulfone | K3 / 15 | Annual grasses (e.g., Lolium rigidum, Alopecurus myosuroides) and some small-seeded broadleaf weeds. | 10-50 | |
| Topramezone | F2 / 27 | Broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album) and some grasses. | 5-20 | |
| Pinoxaden | A / 1 | Grassy weeds in cereal crops (e.g., Avena fatua, Phalaris minor). | 15-40 |
Note: GR₅₀ values are highly dependent on weed species, growth stage, and environmental conditions. The values presented are indicative ranges.
Crop Selectivity
Crop selectivity is a critical attribute of a successful herbicide. Pyrazole herbicides exhibit a range of crop tolerances.
| Herbicide | Registered Crops | Mechanism of Selectivity |
| Pyroxasulfone | Corn, Soybeans, Wheat, Canola | Rapid metabolism in tolerant crops. |
| Topramezone | Corn, Sugarcane | Rapid metabolism via hydroxylation and glucose conjugation in corn. |
| Pinoxaden | Wheat, Barley | Differential metabolism rates between tolerant crops and susceptible grassy weeds. |
Environmental Fate and Profile
The environmental impact of herbicides is a key consideration in their development and use. The following table summarizes key environmental parameters for our selected pyrazole herbicides.
| Herbicide | Soil Half-Life (DT₅₀, days) | Soil Adsorption (Koc, mL/g) | Primary Dissipation Pathway |
| Pyroxasulfone | 30-90 | 100-500 | Microbial degradation |
| Topramezone | 10-40 | 50-250 | Microbial degradation, Photolysis |
| Pinoxaden | < 1 (rapid hydrolysis of parent ester) | Parent: 20-150; Metabolites vary | Chemical hydrolysis followed by microbial degradation |
Note: These values can vary significantly with soil type, temperature, and moisture.
Experimental Protocols for Herbicide Evaluation
To ensure scientific rigor in the evaluation of herbicide performance, standardized protocols are essential. The following sections detail methodologies for greenhouse and field-based comparative studies.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the GR₅₀ of a herbicide on a target weed species.
Objective: To quantify the efficacy of a herbicide by measuring the dose-dependent inhibition of plant growth.
Materials:
-
Target weed seeds
-
Potting medium (e.g., sandy loam soil)
-
Pots (e.g., 10 cm diameter)
-
Herbicide technical grade material or commercial formulation
-
Solvent (e.g., acetone with 0.5% v/v Tween 20)
-
Track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Balance for weighing plant biomass
Procedure:
-
Plant Preparation:
-
Fill pots with potting medium and sow a predetermined number of weed seeds (e.g., 5-10) per pot.
-
Water the pots and place them in a growth chamber under optimal conditions for germination and growth.
-
Thin seedlings to a uniform number (e.g., 3-5) per pot once they have reached a specific growth stage (e.g., 2-3 true leaves).
-
-
Herbicide Preparation:
-
Prepare a stock solution of the herbicide in the chosen solvent.
-
Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of the recommended field rate). Include a solvent-only control.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design within the track sprayer.
-
Apply the different herbicide rates to the respective pots.
-
-
Incubation and Data Collection:
-
Return the pots to the growth chamber and maintain optimal growing conditions.
-
After a set period (e.g., 14-21 days), visually assess phytotoxicity and harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours) and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each herbicide dose relative to the untreated control.
-
Use a statistical software package (e.g., R with the drc package) to fit a log-logistic dose-response curve to the data and determine the GR₅₀ value.
-
Causality Behind Experimental Choices:
-
Randomized Complete Block Design: This minimizes the effects of potential environmental gradients within the growth chamber.
-
Logarithmic Dose Series: This ensures that data points are well-distributed across the dose-response curve, allowing for a more accurate estimation of the GR₅₀.
-
Dry Weight Measurement: This provides an objective and quantitative measure of plant growth, which is more reliable than visual ratings alone.
Caption: Workflow for a greenhouse dose-response bioassay.
Mechanistic Insights: How Pyrazole Herbicides Work
Understanding the molecular mechanism of action is fundamental to developing new herbicides and managing resistance.
HPPD Inhibition by Topramezone
Topramezone belongs to the pyrazolone subclass of HPPD inhibitors. HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.
Mechanism of Action:
-
Topramezone is absorbed by the roots and shoots of susceptible plants and translocated via the xylem and phloem.
-
In the plant cells, topramezone binds to and inhibits the HPPD enzyme.
-
Inhibition of HPPD leads to a depletion of plastoquinone.
-
Without plastoquinone, phytoene desaturase cannot function, halting carotenoid biosynthesis.
-
Carotenoids are essential for quenching reactive oxygen species (ROS) and protecting chlorophyll from photo-oxidation.
-
In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and eventual plant death.
Caption: Simplified pathway of HPPD inhibition by topramezone.
Conclusion and Future Perspectives
Pyrazole herbicides represent a significant and evolving class of weed management tools. Their diverse mechanisms of action provide multiple options for controlling a wide spectrum of weeds in various cropping systems. The continued emergence of herbicide-resistant weeds necessitates ongoing research into novel pyrazole structures and a deeper understanding of the biochemical pathways they inhibit. Future developments in this area will likely focus on designing herbicides with enhanced selectivity, improved environmental profiles, and novel modes of action to combat resistance. A thorough understanding of the comparative performance and molecular basis of existing pyrazole herbicides, as facilitated by the methodologies outlined in this guide, is paramount to the future of sustainable agriculture.
reference standards for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to Establishing a Reference Standard for 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the integrity of all quantitative analysis hinges on the quality of the reference standards employed. For novel compounds like this compound, a molecule with potential applications in medicinal chemistry, the absence of readily available, pharmacopeia-grade reference materials presents a significant challenge. This guide provides a comprehensive, scientifically grounded framework for the synthesis, purification, and rigorous characterization of an in-house primary reference standard for this compound. Furthermore, it establishes a protocol for the qualification of subsequent batches, or secondary standards, against this primary standard, ensuring long-term analytical consistency.
This document is structured to provide not just a series of steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and extensively characterized substance intended for use in analytical procedures. It serves as the benchmark against which samples of active pharmaceutical ingredients (APIs), intermediates, or impurities are measured. The absence of a certified reference standard for this compound from recognized pharmacopeias (e.g., USP, EP) or major commercial suppliers necessitates the establishment of an in-house primary standard. This process must be meticulous, as the validity of all subsequent research and development data, from preclinical characterization to quality control in manufacturing, will depend on the accuracy of this standard.
Synthesis and Purification Strategy
The establishment of a reference standard begins with its synthesis and purification to the highest possible degree. A common synthetic route to pyrazole-4-carboxylic acids involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Representative Synthetic Pathway
A plausible and frequently utilized method for synthesizing the target compound is the reaction of (4-chlorophenyl)hydrazine with a derivative of acetoacetic acid, such as ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis of the resulting ester.
Caption: A representative synthetic pathway for the target compound.
Purification and Rationale
The goal of the purification process is to achieve the highest possible purity, removing starting materials, by-products, and residual solvents. A multi-step approach is recommended for a primary reference standard.
-
Recrystallization: This is a powerful technique for removing structurally similar impurities. The choice of solvent is critical and must be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For a carboxylic acid, a solvent system like ethanol/water or acetic acid/water is often a good starting point.
-
Chromatographic Purification: If recrystallization fails to remove certain impurities, column chromatography may be necessary. However, for a primary standard, this is often avoided as a final step due to the potential for introducing silica or solvent impurities. If used, a final recrystallization step is essential.
Comprehensive Analytical Characterization: Establishing the Primary Standard
Once purified, the candidate material must undergo exhaustive characterization to confirm its identity, purity, and other critical properties. This process is not merely a checklist; it is a self-validating system where orthogonal analytical techniques provide a cohesive and undeniable body of evidence.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra should be consistent with the proposed structure, and all signals should be assigned. The absence of significant unassigned signals is a key indicator of purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement. The observed isotopic pattern for the chlorine atom serves as an additional point of confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Purity Assessment
A combination of chromatographic and absolute methods should be used to determine purity.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment. The method should be capable of separating the main peak from all potential impurities. Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and estimate the purity of highly pure, crystalline substances based on the van't Hoff equation. A sharp melting endotherm is indicative of high purity.
-
Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should agree with the theoretical values for the elemental formula (C₁₁H₉ClN₂O₂). This is a powerful, absolute method for assessing purity.
Content Assignment (Potency)
For a primary reference standard, an assigned purity or potency value is critical. This is often determined by a mass balance approach, where the contributions from chromatographic impurities, water content (Karl Fischer titration), residual solvents (Headspace GC-MS), and non-combustible residue (sulfated ash) are subtracted from 100%.
| Parameter | Method | Typical Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, HRMS, IR | Spectra consistent with the proposed structure. |
| Purity (Chromatographic) | HPLC/UPLC | ≥ 99.5% area |
| Purity (Absolute) | Elemental Analysis | Experimental values within ±0.4% of theoretical values. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Below limits defined by ICH Q3C guidelines. |
| Assigned Purity (Mass Balance) | Calculation | Report value (e.g., 99.7% on an "as is" basis). |
Comparison Guide: Qualifying a Secondary Standard
Once the primary reference standard is established, it can be used to qualify new batches of the material, which are termed "secondary" or "working" standards. This is a more routine process designed to ensure batch-to-batch consistency.
Experimental Design for Comparison
The comparison is not a simple side-by-side check but a rigorous process to demonstrate that the secondary standard is fit for its intended purpose. The core of this process is a direct comparison of the analytical responses of the primary and secondary standards.
Caption: Workflow for the qualification of a secondary reference standard.
Step-by-Step Comparative Protocol
-
Solution Preparation: Accurately prepare solutions of both the primary and secondary standards at the same concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water).
-
HPLC Analysis:
-
Inject both solutions onto the previously validated HPLC system.
-
Retention Time Comparison: The retention time of the main peak for the secondary standard should be within ±2% of the primary standard.
-
Response Comparison: The peak area response for the secondary standard should be within a specified range (e.g., 98.0% to 102.0%) of the primary standard's response. This confirms comparable purity and the absence of significant non-UV active impurities.
-
Impurity Profile: The impurity profile of the secondary standard should be qualitatively and quantitatively similar to the primary standard. No new impurities above a certain threshold (e.g., 0.10%) should be detected.
-
-
Spectroscopic Comparison:
-
Acquire ¹H NMR and IR spectra for the secondary standard.
-
Overlay the spectra with those of the primary standard. The spectra should be superimposable, with no discernible differences in chemical shifts or signal patterns.
-
-
Documentation: All comparative data should be documented in a formal report, which serves as the certificate of analysis for the qualified secondary standard.
By adhering to this rigorous, scientifically-driven process, researchers and drug development professionals can establish a reliable and well-documented reference standard for this compound, ensuring the accuracy and integrity of their analytical data in the absence of commercially available certified materials.
Safety Operating Guide
Navigating the Safe Handling of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 187998-35-2), a compound of interest in various research applications. Beyond mere procedural steps, this document elucidates the rationale behind each safety recommendation, empowering you to cultivate a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
While specific toxicological data for this exact compound is limited, the pyrazole scaffold is a common motif in pharmacologically active molecules. Some pyrazole derivatives have been shown to exhibit unexpected acute mammalian toxicity, underscoring the importance of treating this and related compounds with a high degree of caution.[2] The presence of a chlorinated aromatic ring also necessitates careful handling and disposal, as halogenated organic compounds can be environmentally persistent.
Hazard Summary Table:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the material choices.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Rationale and Specifications |
| Hands | Primary: Viton® or Butyl rubber gloves. Secondary (for splash protection): Nitrile gloves (double-gloving recommended). | The chlorinated aromatic structure of the compound necessitates gloves with high chemical resistance. Viton® and Butyl rubber offer excellent protection against aromatic and chlorinated solvents.[3][4][5] Nitrile gloves provide a good barrier for splash protection but may have a shorter breakthrough time with this class of compounds.[3] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes/Face | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing. | Protects against dust particles and potential splashes, which can cause serious eye irritation. |
| Body | A chemical-resistant lab coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be required if engineering controls are insufficient or if handling procedures are likely to generate dust. | To prevent inhalation of the powdered compound, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any dust.
-
Ventilation: Ensure the fume hood is functioning correctly before commencing work.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before handling the chemical.
Weighing and Transferring the Compound
The following workflow is designed to minimize the generation of airborne particles.
Caption: Workflow for weighing and transferring the solid compound.
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly after removing all PPE.
Emergency Procedures: Be Prepared
Spills
In the event of a spill, follow these procedures:
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary.
-
Containment: For a small solid spill, carefully cover it with an inert absorbent material to prevent it from becoming airborne.[6][7]
-
Cleanup: Wearing appropriate PPE, gently sweep the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.[6]
-
Decontaminate: Clean the spill area as described in the post-handling procedures.
Personal Exposure
The following flowchart outlines the immediate actions to take in case of personal exposure.
Caption: Emergency response plan for personal exposure.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: this compound is a halogenated organic compound and must be segregated into the appropriate hazardous waste stream. Do not mix with non-halogenated waste.[8][9]
-
Containerization:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while maintaining the highest standards of laboratory safety.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. worksafegear.com.au [worksafegear.com.au]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
